FKBP12 PROTAC RC32
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C75H107N7O20 |
|---|---|
Peso molecular |
1426.7 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21S,23R,24E,26E,28E,30R,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47+,48+,49-,51+,52-,54-,57?,58-,60+,61+,62-,63+,67+,68-,75+/m0/s1 |
Clave InChI |
XCSUEITWRRFFMN-RTXPUBAOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Structure of RC32 PROTAC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC32 is a potent, small molecule Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the FK506 binding protein 12 (FKBP12). By hijacking the cell's natural protein disposal system, RC32 offers a powerful tool for studying the functional roles of FKBP12 and holds therapeutic potential in diseases where FKBP12 is implicated. This technical guide provides a comprehensive overview of the structure of RC32, its mechanism of action, and relevant experimental data and protocols.
Core Structure and Components
RC32 is a heterobifunctional molecule, comprising three key components: a ligand for the target protein (FKBP12), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
-
Target Ligand (Warhead): Rapamycin (B549165). This macrolide compound binds with high affinity to the FKBP12 protein.
-
E3 Ligase Ligand (Anchor): Pomalidomide. This immunomodulatory drug derivative recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
Linker: A proprietary linker connects Rapamycin and Pomalidomide, optimizing the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination.
The complete chemical structure of RC32 is represented by the following SMILES string: C/C(--INVALID-LINK--C--INVALID-LINK--(O[C@]1(C(C(N2--INVALID-LINK--3CCCC2)=O)=O)O)CC[C@H]1C)=C\C=C\C=C[C@@H](C)C--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--/C(C)=C/--INVALID-LINK--C[C@]4([H])CC--INVALID-LINK--=O)=O)=O)=C6C7=O)N=N5)--INVALID-LINK--C4)OC3=O)=O)C)=O[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C75H107N7O20 |
| Molecular Weight | 1426.69 g/mol |
| Appearance | Light yellow to yellow solid |
Mechanism of Action
The primary function of RC32 is to induce the selective degradation of FKBP12 through the ubiquitin-proteasome system. This process can be broken down into the following key steps:
-
Ternary Complex Formation: RC32 simultaneously binds to FKBP12 (via its Rapamycin moiety) and the CRBN E3 ligase (via its Pomalidomide moiety), forming a ternary complex.
-
Ubiquitination: The formation of this complex brings FKBP12 into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and targeted for degradation by the 26S proteasome.
-
Catalytic Cycle: After the degradation of FKBP12, RC32 is released and can engage another FKBP12 protein and E3 ligase, enabling a catalytic cycle of degradation.
Quantitative Data
In Vitro Degradation Efficiency
| Cell Line | DC50 | Incubation Time |
| Jurkat cells | ~0.3 nM | 12 hours[1] |
In Vivo Efficacy
| Animal Model | Dosage and Administration | Outcome |
| Mice | 30 mg/kg, intraperitoneal (i.p.), twice a day for 1 day | Degraded FKBP12 in most organs (except the brain)[1] |
| Mice | 60 mg/kg, oral, twice a day for 1 day | Significantly degraded FKBP12[1] |
| Bama pigs (20 kg) | 8 mg/kg, i.p., twice a day for 2 days | Efficiently degraded FKBP12 in most examined organs[1] |
| Rhesus monkeys | 8 mg/kg, i.p., twice a day for 3 days | Efficiently degraded FKBP12 in the heart, liver, kidney, spleen, lung, and stomach[1] |
Experimental Protocols
While a detailed, step-by-step synthesis protocol for RC32 is proprietary, the general synthesis of similar PROTACs involves a modular approach. This typically includes the synthesis of the linker, followed by sequential conjugation to the E3 ligase ligand and the target protein ligand.
Western Blot for FKBP12 Degradation
Objective: To determine the degradation of FKBP12 in cells treated with RC32.
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in appropriate media.
-
Treat cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 12 hours).[1] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities and normalize the FKBP12 signal to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle control.
-
Determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Signaling Pathways
FKBP12 is known to be involved in several signaling pathways. Its degradation by RC32 can therefore have significant downstream effects.
mTOR Signaling Pathway
Rapamycin, the warhead of RC32, is a well-known inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway. However, PROTAC-mediated degradation of FKBP12 by RC32 has been shown to not inhibit mTOR or S6K phosphorylation, distinguishing its mechanism from that of Rapamycin alone.
Calcium Signaling
FKBP12 is a crucial regulator of intracellular calcium release through its interaction with ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP3Rs). Depletion of FKBP12 can lead to destabilization of these channels, resulting in altered calcium signaling.
Conclusion
RC32 is a highly effective PROTAC that induces the potent and specific degradation of FKBP12. Its well-defined structure and mechanism of action make it an invaluable research tool for elucidating the diverse functions of FKBP12. The data presented herein underscore its efficacy both in vitro and in vivo, highlighting its potential for further therapeutic development. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the application of RC32 and PROTAC technology.
References
RC32 PROTAC: A Technical Guide to Targeted FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of RC32, a potent PROTAC that leverages the unique functionalities of rapamycin (B549165) and pomalidomide (B1683931) to induce the targeted degradation of the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in various cellular processes, and its targeted degradation holds significant therapeutic potential.
RC32 is a heterobifunctional molecule comprising three key components: a ligand for the target protein (rapamycin), a ligand for an E3 ubiquitin ligase (pomalidomide), and a linker that connects the two.[1] This modular design allows RC32 to act as a molecular bridge, bringing FKBP12 into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-CRBN-Rbx1 (CRL4-CRBN) complex.[2][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to FKBP12, marking it for degradation by the 26S proteasome.[4]
Core Components of RC32
Rapamycin: The FKBP12 Binder
Rapamycin is a macrolide compound that binds with high affinity to FKBP12.[1] In the context of RC32, the rapamycin moiety serves as the "warhead" that specifically recognizes and binds to the target protein, FKBP12.
Pomalidomide: The E3 Ligase Recruiter
Pomalidomide is an immunomodulatory imide drug (IMiD) that binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] By incorporating pomalidomide, RC32 effectively recruits this E3 ligase to the FKBP12 protein.
Mechanism of Action
The mechanism of action of RC32 follows the canonical PROTAC pathway, inducing the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase. This proximity-induced ubiquitination and subsequent proteasomal degradation of FKBP12 is a catalytic process, allowing a single molecule of RC32 to mediate the degradation of multiple FKBP12 molecules.[1][4]
Signaling Pathways
The components of RC32, rapamycin and pomalidomide, are known to modulate distinct signaling pathways.
Rapamycin and the mTOR Signaling Pathway
Rapamycin is a well-known inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RC32-Induced FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism by which RC32, a heterobifunctional Proteolysis-Targeting Chimera (PROTAC), induces the degradation of the FK506-Binding Protein 12 (FKBP12). RC32 leverages the cell's native ubiquitin-proteasome system to achieve potent and selective knockdown of FKBP12. This guide details the core mechanism of action, summarizes key quantitative degradation parameters, outlines the downstream signaling consequences, and provides detailed protocols for the essential experiments used to characterize this molecule.
Core Mechanism of Action: PROTAC-Mediated Degradation
RC32 is a PROTAC designed to specifically target FKBP12 for degradation.[1] It is a chimeric molecule composed of three key components:
-
A Ligand for FKBP12: RC32 utilizes a rapamycin (B549165) moiety, which is known to bind with high affinity to the active site of FKBP12.[2][3]
-
A Recruiter for an E3 Ubiquitin Ligase: The molecule incorporates a pomalidomide (B1683931) moiety, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
-
A Chemical Linker: These two ligands are connected by a flexible chemical linker, which facilitates the formation of a stable ternary complex.
The fundamental mechanism involves RC32 acting as a molecular bridge, bringing FKBP12 into close proximity with the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged FKBP12 protein.[2] This process is catalytic, as a single molecule of RC32 can induce the degradation of multiple FKBP12 proteins.
The degradation of FKBP12 by RC32 is dependent on the ubiquitin-proteasome system. This has been experimentally confirmed by demonstrating that proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, completely block RC32-induced degradation.[2] Furthermore, co-treatment with excess rapamycin or pomalidomide rescues FKBP12 levels, confirming that the degradation is dependent on RC32's ability to bind to both FKBP12 and CRBN.[2][4]
Quantitative Data Presentation
The efficacy of RC32 has been quantified across various cellular models and preclinical species. The key parameters for a degrader molecule are its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
Table 1: In Vitro Degradation Profile of RC32
| Cell Line | DC50 Value (nM) | Time Point (hours) | Notes |
| Jurkat (Human T lymphocytes) | ~0.3 | 12 | Highly potent degradation observed.[1] |
| Hep3B (Human hepatocellular) | 0.9 | Not Specified | Efficient degradation in liver cancer cell line.[5] |
| HuH7 (Human hepatocellular) | 0.4 | Not Specified | Sub-nanomolar degradation potency.[5] |
| Various (Human, Rat, Mouse, Chicken) | Not Specified | 12 | Consistent and efficient degradation across species.[2] |
| Primary Cardiac Myocytes | Not Specified | 12 | Demonstrates activity in primary, non-cancerous cells.[2] |
Note: In hepatocellular carcinoma cell lines, near-complete FKBP12 degradation was achieved within 4 to 6 hours of treatment.[5]
Table 2: In Vivo Degradation Profile of RC32
| Animal Model | Dosage | Administration Route | Duration | Outcome |
| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Degraded FKBP12 in most organs except the brain.[1] |
| Mice | 60 mg/kg, twice a day | Oral (p.o.) | 1 day | Significant degradation, highlighting oral bioavailability.[1][6] |
| Rats | 20 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | High degradation efficiency observed.[6] |
| Bama Pigs | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 2 days | Efficient degradation in most organs examined.[1] |
| Rhesus Monkeys | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach.[1] |
Signaling Pathway Consequences: BMP Pathway Activation
FKBP12 is a known negative regulator of Bone Morphogenetic Protein (BMP) type I receptors.[5] It binds to these receptors, keeping them in an inactive state and preventing uncontrolled signaling. By inducing the degradation of FKBP12, RC32 effectively removes this inhibitory constraint.
The degradation of FKBP12 leads to the activation of the canonical BMP signaling pathway.[5][7] This process involves:
-
Receptor Activation: The removal of FKBP12 from BMP type I receptors (e.g., ALK2) allows for their activation upon binding of BMP ligands (e.g., BMP2/6).
-
SMAD Phosphorylation: The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), specifically Smad1, Smad5, and Smad8.[5][8][9]
-
Complex Formation & Translocation: Phosphorylated Smad1/5/8 forms a complex with the common-partner SMAD (co-SMAD), Smad4. This complex then translocates into the nucleus.[8]
-
Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of BMP target genes, such as ID1, SKIL, SMAD7, and notably, HAMP (which encodes hepcidin).[5]
A significant advantage of this mechanism is its specificity. Unlike rapamycin, which inhibits mTOR, or FK506, which inhibits calcineurin, RC32 does not exhibit these immunosuppressive activities.[5] It selectively activates BMP signaling by degrading FKBP12, offering a more targeted therapeutic approach for diseases where enhanced BMP signaling is desired.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of FKBP12 Degradation by RC32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological functions associated with the degradation of the 12-kDa FK506-binding protein (FKBP12) mediated by the Proteolysis Targeting Chimera (PROTAC), RC32. RC32 is a heterobifunctional molecule that links Rapamycin, an FKBP12 ligand, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the targeted ubiquitination and subsequent proteasomal degradation of FKBP12.[1] This guide will detail the downstream consequences of FKBP12 degradation, with a particular focus on the activation of the Bone Morphogenetic Protein (BMP) signaling pathway and the subsequent upregulation of hepcidin (B1576463). We will present quantitative data on RC32's efficacy, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Introduction to FKBP12 and RC32
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, calcium channel regulation, and signal transduction.[2] It is a known inhibitor of the BMP type I receptors, preventing their spontaneous activation.[3]
RC32 is a potent and specific PROTAC designed to induce the degradation of FKBP12.[1] By hijacking the cell's natural protein disposal machinery, RC32 offers a powerful tool to study the consequences of FKBP12 removal, distinct from traditional inhibition which only blocks its enzymatic activity.[3]
Mechanism of Action of RC32
RC32 operates through the PROTAC mechanism, which involves the formation of a ternary complex between FKBP12, RC32, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of FKBP12, marking it for degradation by the 26S proteasome.[3]
Quantitative Data on RC32-Mediated FKBP12 Degradation
The efficacy of RC32 has been quantified in various in vitro and in vivo models. The following tables summarize the key degradation parameters.
Table 1: In Vitro Degradation of FKBP12 by RC32
| Cell Line | DC50 (nM) | Time Point (hours) | Reference |
| Jurkat | ~0.3 | 12 | [1] |
| Hep3B | 0.9 | Not Specified | [3] |
| HuH7 | 0.4 | Not Specified | [3] |
DC50: The concentration of RC32 required to degrade 50% of FKBP12.
Table 2: In Vivo Degradation of FKBP12 by RC32
| Animal Model | Dosage | Administration | Duration | Key Findings | Reference |
| Mice | 30 mg/kg (twice a day) | Intraperitoneal (i.p.) | 1 day | Significant degradation in most organs (except brain) | [1] |
| Mice | 60 mg/kg (twice a day) | Oral | 1 day | Significant degradation | [1] |
| Bama Pigs (20 kg) | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 2 days | Efficient degradation in most organs | [1] |
| Rhesus Monkeys | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach | [1] |
Biological Function: Activation of BMP Signaling and Hepcidin Upregulation
A primary biological consequence of FKBP12 degradation by RC32 is the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 normally binds to and inhibits BMP type I receptors. The removal of FKBP12 releases this inhibition, leading to the phosphorylation of downstream signaling molecules, Smad1/5/8.[3] Phosphorylated Smad1/5/8 then translocates to the nucleus and induces the transcription of target genes, most notably hepcidin (encoded by the HAMP gene).[3]
Hepcidin is a key regulator of iron homeostasis. Increased hepcidin expression leads to the degradation of the iron exporter ferroportin, resulting in reduced iron absorption from the gut and sequestration of iron in macrophages.[3] Notably, unlike the FKBP12 ligands FK506 and Rapamycin, RC32 does not exhibit immunosuppressive activity, making it a more specific tool for studying this pathway.[4]
Experimental Protocols
Western Blot for FKBP12 Degradation
This protocol details the steps to quantify RC32-induced FKBP12 degradation in cell culture.
Materials:
-
Cell culture reagents
-
RC32 (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of RC32 or vehicle control for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize FKBP12 levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
References
The PROTAC RC32: A Novel Activator of Bone Morphogenetic Protein Signaling via Targeted Degradation of FKBP12
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delineates the mechanism by which the Proteolysis Targeting Chimera (PROTAC), RC32, modulates the Bone Morphogenetic Protein (BMP) signaling pathway. RC32 operates by inducing the targeted degradation of the FK506-binding protein 12 (FKBP12), a known negative regulator of the BMP type I receptor, ALK2. By removing this inhibitory protein, RC32 effectively activates the BMP signaling cascade, leading to the phosphorylation of downstream SMAD proteins and the subsequent upregulation of BMP target genes. This guide provides a comprehensive overview of the underlying molecular interactions, summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and presents visual representations of the signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development with an interest in novel therapeutic strategies for bone regeneration and other BMP-related pathologies.
Introduction to BMP Signaling and its Regulation
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in a wide array of biological processes, most notably in bone formation and regeneration.[1][2] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of BMP target genes.[3]
The intricate regulation of the BMP signaling pathway is critical for maintaining cellular homeostasis. One of the key intracellular regulators is the FK506-binding protein 12 (FKBP12). FKBP12 can bind to the glycine-serine-rich (GS) domain of BMP type I receptors, such as ALK2, maintaining them in an inactive conformation and thereby preventing their activation in the absence of a ligand.[4] This inhibitory action of FKBP12 serves as a crucial checkpoint to prevent spurious activation of the BMP pathway.
RC32: A PROTAC Targeting FKBP12 for Degradation
RC32 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[5] PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]
RC32 is specifically designed to target FKBP12.[6] By binding to FKBP12 and recruiting an E3 ligase, RC32 leads to the efficient and selective degradation of the FKBP12 protein.[6] This targeted degradation of an inhibitory protein forms the basis of RC32's mechanism of action in activating BMP signaling.
Mechanism of Action: RC32-mediated Activation of BMP Signaling
The primary mechanism by which RC32 activates BMP signaling is through the targeted degradation of FKBP12.[4][5][7] The sequence of events is as follows:
-
RC32 Enters the Cell: As a small molecule, RC32 can permeate the cell membrane.
-
Ternary Complex Formation: Inside the cell, RC32 forms a ternary complex with FKBP12 and an E3 ubiquitin ligase.[6]
-
Ubiquitination of FKBP12: The E3 ligase, brought into proximity by RC32, polyubiquitinates FKBP12.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.[5]
-
Release of ALK2 Inhibition: With FKBP12 degraded, its inhibitory effect on the BMP type I receptor, ALK2, is removed.[4]
-
Activation of BMP Signaling: The now-uninhibited ALK2 becomes active, leading to the phosphorylation of SMAD1/5/8.[4][7]
-
Gene Transcription: The phosphorylated SMAD complex translocates to the nucleus and activates the transcription of BMP target genes, such as ID1, SKIL, and SMAD7.[4]
This mechanism is analogous to the effects observed with the immunosuppressant drugs FK506 (tacrolimus) and rapamycin, which also bind to FKBP12 and displace it from ALK2.[4] However, a significant advantage of RC32 is its potential to activate BMP signaling without the immunosuppressive side effects associated with FK506 and rapamycin, which act by inhibiting calcineurin and mTOR, respectively.[5][7]
Quantitative Data Summary
Studies have demonstrated the dose-dependent effect of RC32 on key markers of BMP pathway activation. The following tables summarize the quantitative findings from preclinical research.
Table 1: Effect of RC32 on SMAD1/5/8 Phosphorylation
| Cell Line | Treatment Duration | RC32 Concentration | Fold Change in p-SMAD1/5/8 | Reference |
| Hep3B | 15 hours | 3 nM | Increased | [4][7] |
| Hep3B | 15 hours | 15 nM | Increased | [4][7] |
| Hep3B | 15 hours | 100 nM | Increased | [4][7] |
| Huh7 | 15 hours | Dose-dependent | Increased | [4] |
Table 2: Effect of RC32 on BMP Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in Expression | Reference |
| Hep3B | RC32 | ID1 | Upregulated | [4] |
| Hep3B | RC32 | SKIL | Upregulated | [4] |
| Hep3B | RC32 | SMAD7 | Upregulated | [4] |
| Huh7 | RC32 | ID1 | Upregulated | [4] |
| Huh7 | RC32 | SKIL | Upregulated | [4] |
| Huh7 | RC32 | SMAD7 | Upregulated | [4] |
Note: Specific fold-change values were not consistently provided in the abstracts and would require access to the full-text articles and their supplementary data.
Experimental Protocols
The investigation of RC32's effect on BMP signaling involves standard molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma cell lines Hep3B and Huh7 have been utilized.[4][7]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
RC32 Treatment: Cells are treated with varying concentrations of RC32 for specified durations (e.g., 15 hours) to assess dose-dependent and time-course effects.[4][7]
Western Blotting for Protein Analysis
-
Objective: To detect the levels of total and phosphorylated proteins.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-SMAD1/5/8, total SMAD1, FKBP12, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of BMP target genes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with a SYBR Green or TaqMan-based detection system. Gene-specific primers for ID1, SKIL, SMAD7, and a housekeeping gene (e.g., GAPDH or HPRT1) are used.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
-
Therapeutic Potential and Future Directions
The ability of RC32 to activate the BMP signaling pathway through a novel, targeted degradation mechanism holds significant therapeutic promise. Given the central role of BMPs in osteogenesis, RC32 presents a potential new avenue for the development of therapies for bone regeneration, fracture healing, and osteoporosis.[1] By avoiding the known side effects of immunosuppressants like FK506, RC32 may offer a safer profile for long-term treatment.
Future research should focus on several key areas:
-
In Vivo Efficacy: Evaluating the osteoinductive potential of RC32 in animal models of bone defects and osteoporosis.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of RC32, as well as its in vivo target engagement and degradation of FKBP12.
-
Selectivity and Off-Target Effects: Comprehensive profiling of RC32's selectivity for FKBP12 over other FKBP family members and assessment of any potential off-target effects.
-
Combination Therapies: Investigating the synergistic potential of RC32 with other osteogenic agents or biomaterials.
Conclusion
RC32 represents an innovative approach to activating the BMP signaling pathway. By leveraging the PROTAC technology to induce the targeted degradation of the endogenous inhibitor FKBP12, RC32 effectively upregulates BMP signaling without the immunosuppressive liabilities of existing FKBP12-binding molecules. The preclinical data strongly support its mechanism of action and highlight its potential as a therapeutic agent for bone-related disorders. This technical guide provides a foundational understanding for researchers and drug developers to further explore and potentially translate this promising technology into clinical applications.
References
- 1. Bone morphogenetic proteins (BMPs): how do they function and what can they offer the clinician? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMP signaling and skeletogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Downstream Targets of FKBP12 Degradation by RC32: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the downstream consequences of FKBP12 (12-kDa FK506-binding protein) degradation mediated by RC32. RC32 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) that potently and selectively induces the degradation of FKBP12.[1] By recruiting FKBP12 to the Cereblon (CRBN) E3 ubiquitin ligase, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12.[2] This guide elucidates the primary signaling pathways affected by this degradation, presents quantitative data on its efficiency and downstream effects, details relevant experimental protocols, and provides visual diagrams of the key mechanisms and workflows. The central finding is that RC32-mediated FKBP12 degradation primarily activates the TGF-β/BMP signaling pathway, a distinct mechanism from the immunosuppressive actions of FKBP12 ligands like FK506 and rapamycin.[3]
Mechanism of Action: RC32-Mediated FKBP12 Degradation
RC32 is a PROTAC composed of a ligand for FKBP12 (derived from rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide), connected by a linker.[1][2] Its mechanism of action involves hijacking the cell's native ubiquitin-proteasome system to target FKBP12 for destruction.
The process is as follows:
-
Ternary Complex Formation: RC32 simultaneously binds to FKBP12 and the CRBN subunit of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex, forming a ternary "protein-PROTAC-protein" complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.[2] The RC32 molecule is then released and can catalyze further rounds of degradation.
Downstream Target Pathways
FKBP12 is a known regulator of several critical signaling pathways. Its degradation by RC32 leads to distinct downstream consequences compared to inhibition by small molecules.
Activation of TGF-β/BMP Signaling
The most significant downstream effect of FKBP12 degradation is the activation of the Transforming Growth Factor-beta (TGF-β) superfamily signaling, which includes Bone Morphogenetic Protein (BMP) signaling.
-
Normal State: In the absence of a ligand, FKBP12 binds to the glycine-serine-rich (GS) domain of type I receptors of the TGF-β family (e.g., TGFβRI, ALK2), stabilizing them in an inactive conformation and preventing leaky signaling.[4][5]
-
Post-FKBP12 Degradation: When RC32 degrades FKBP12, this basal inhibition is removed. The type I receptors are released, leading to ligand-independent or enhanced ligand-dependent activation. This initiates a phosphorylation cascade involving SMAD proteins (e.g., SMAD2/3 for TGF-β, SMAD1/5/8 for BMP). Phosphorylated SMADs complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate target gene expression.[3][5] A key target gene upregulated via this mechanism is Hepcidin (B1576463) , a critical regulator of iron homeostasis.[3]
Dissociation from Immunosuppressive Pathways
A critical finding is that RC32-mediated FKBP12 degradation does not replicate the immunosuppressive effects of FKBP12-binding drugs.
-
mTOR Signaling: Rapamycin inhibits the mTOR pathway by forming a complex with FKBP12.[6] However, studies show that RC32 treatment does not inhibit the phosphorylation of mTOR or its downstream substrate S6K, indicating the mTOR pathway remains active.[3]
-
Calcineurin Signaling: The drug FK506 (tacrolimus) exerts its immunosuppressive effects by forming a complex with FKBP12 that inhibits the phosphatase activity of Calcineurin, which is necessary for T-cell activation.[4] RC32, by simply degrading FKBP12, does not form this inhibitory complex and has been shown to have no immunosuppressive activity on T-cell expansion or cytokine secretion.[3]
Quantitative Data Presentation
The efficacy of RC32 in degrading FKBP12 and modulating downstream targets has been quantified in various models.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | DC₅₀ (50% Degradation Conc.) | Time Point | Citation(s) |
|---|---|---|---|
| Jurkat | ~0.3 nM | 12 hours | [1] |
| Hep3B | 0.9 nM | Not Specified | [3] |
| HuH7 | 0.4 nM | Not Specified |[3] |
Table 2: In Vivo Degradation of FKBP12 by RC32
| Animal Model | Dosage & Administration | Organs with Efficient Degradation | Citation(s) |
|---|---|---|---|
| Mice | 30 mg/kg, IP, twice daily for 1 day | Most organs (except brain) | [1] |
| Mice | 60 mg/kg, Oral, twice daily for 1 day | Significant degradation in multiple organs | [1][7] |
| Rhesus Monkeys | 8 mg/kg, IP, twice daily for 3 days | Heart, liver, kidney, spleen, lung, stomach |[1] |
Table 3: Downstream Target Modulation by RC32
| Target | Effect | Cell/Animal Model | Notes | Citation(s) |
|---|---|---|---|---|
| Hepcidin Expression | Upregulated | Hepatocellular carcinoma cells & in vivo | Effect is comparable to or greater than FK506. | [3] |
| SMAD Phosphorylation | Increased | Hepatocellular carcinoma cells | Confirms activation of the BMP/TGF-β pathway. | [3] |
| p-STAT3 (Tyr705) | No significant change | Hepatocellular carcinoma cells | Indicates hepcidin activation is not via JAK/STAT3. | [3] |
| p-mTOR / p-S6K | No inhibition | Hep3B and HuH7 cells | Differentiates RC32 action from rapamycin. | [3] |
| T-Cell Proliferation | No inhibition | Human PBMCs | Demonstrates lack of immunosuppressive activity. |[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of RC32.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in FKBP12 protein levels following RC32 treatment.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at an appropriate density. Allow them to adhere overnight. Treat cells with a dose-response of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 12 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity, and FKBP12 levels are normalized to the loading control.
Quantitative Proteomics for Global Target Analysis
To identify all downstream protein changes, a global proteomics approach like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be employed.
-
SILAC Labeling: Culture cells for at least five passages in specialized SILAC medium. The "heavy" medium contains stable isotope-labeled essential amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine), while the "light" medium contains their normal counterparts.
-
Treatment: Treat the "heavy"-labeled cells with RC32 and the "light"-labeled cells with a vehicle control.
-
Sample Preparation: Harvest cells, lyse them, and quantify protein concentration. Combine equal amounts of protein from the heavy and light samples.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
-
Data Analysis: Use specialized software to identify the peptides and proteins. The ratio of the peak intensities for the heavy and light peptide pairs is calculated to determine the relative abundance of each protein between the RC32-treated and control samples.
-
Target Identification: Proteins with a significantly decreased heavy/light ratio are identified as downstream targets negatively affected by RC32 treatment.
Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol validates that RC32 induces the formation of the FKBP12-RC32-CRBN ternary complex.
-
Cell Treatment: Treat cells with RC32 and a proteasome inhibitor (e.g., MG132, Carfilzomib) to prevent the degradation of the target protein, allowing the ternary complex to accumulate.[8]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the complex (e.g., anti-FKBP12 or anti-CRBN) that is pre-conjugated to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot using antibodies against all three components (FKBP12, CRBN, and a tag on the E3 ligase if applicable) to confirm their co-precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of RC32 (RGC-32) in Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the protein "Response Gene to Complement 32" (RGC-32), often referred to as RC32, and its multifaceted role in cancer biology. RGC-32 has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression, proliferation, migration, and invasion. Its expression is frequently dysregulated in various malignancies, where it can function as either a tumor promoter or a suppressor, depending on the specific cancer type and cellular context. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of RGC-32's effectiveness and mechanisms of action across different cancer cell lines.
Data Presentation: Efficacy of RGC-32 Modulation in Cancer Cell Lines
The following tables summarize the quantitative and qualitative effects of RGC-32 modulation on key oncogenic processes in various human cancer cell lines. The data is derived from studies involving the overexpression or knockdown/knockout of RGC-32.
| Cell Line | Cancer Type | Effect of RGC-32 Overexpression | Effect of RGC-32 Knockdown/Knockout | Key Findings |
| SW480 | Colon Cancer | Increased cell proliferation, migration, and invasion.[1] | Decreased cell proliferation; increased number of cells in S and G2/M phases. | RGC-32 promotes malignant cell proliferation in this cell line.[2] |
| SW620 | Colon Cancer | Not extensively studied. | Markedly decreased cell migration and invasion.[1] | Knockdown of RGC-32 impairs the metastatic potential of these cells. |
| LTE | Lung Adenocarcinoma | Not extensively studied. | Dramatically reduced cell proliferation, colony formation, migration, and invasion; induced G0/G1 cell cycle arrest and apoptosis.[3] | RGC-32 is implicated in the tumorigenesis of human lung cancer.[3] |
| A549 | Lung Cancer | Increased invasive and migration capacities; induced epithelial-mesenchymal transition (EMT).[4] | Not extensively studied. | RGC-32 promotes cell migration and invasion via the NF-κB signaling pathway.[4] |
| MCF-7 | Breast Cancer | Promoted cell growth and colony formation. | Not extensively studied. | Overexpression of RGC-32 is associated with tamoxifen (B1202) resistance. |
| T-47D | Breast Cancer | Not extensively studied. | Inhibited proliferation and colony formation. | Depletion of RGC-32 can sensitize breast cancer cells to treatment. |
| BxPC-3 | Pancreatic Cancer | Enhanced cell migration and invasion by mediating TGF-β-induced EMT. | Not extensively studied. | RGC-32 acts as a downstream mediator of TGF-β signaling in promoting metastasis. |
| U-87 MG | Glioblastoma | Decreased colony formation and a lower growth rate.[5] | Not applicable (endogenously low expression). | RGC-32 acts as a tumor suppressor in this glioma cell line.[5] |
Note: The absence of specific IC50 values for small molecule inhibitors of RGC-32 in the reviewed literature suggests that this is an emerging area of research. The quantitative data presented above reflects the measured outcomes of genetic modulation of RGC-32 expression.
Signaling Pathways Modulated by RGC-32
RGC-32 exerts its effects by modulating several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for developing targeted therapeutic strategies.
TGF-β/SMAD Signaling Pathway
RGC-32 is a downstream mediator of Transforming Growth Factor-beta (TGF-β) signaling. In several cancer types, particularly pancreatic and colon cancer, TGF-β induces the expression of RGC-32, which in turn promotes Epithelial-Mesenchymal Transition (EMT), a key process in metastasis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. RGC-32 has been shown to activate this pathway in breast cancer cells, contributing to tamoxifen resistance.
NF-κB Signaling Pathway
In non-small cell lung cancer, RGC-32 has been demonstrated to promote cell migration and invasion by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway, which subsequently induces EMT.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of RGC-32's function are provided below.
RGC-32 Knockdown via siRNA Transfection
Objective: To transiently reduce the expression of RGC-32 in cancer cell lines to assess its impact on cellular functions.
Materials:
-
Target cancer cell line (e.g., SW620, T-47D)
-
RGC-32 specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blot)
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (RGC-32 specific or control) into 50 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
-
Analysis: After incubation, harvest the cells to assess the knockdown efficiency by qRT-PCR or Western blot and proceed with functional assays (e.g., proliferation, migration).
Cell Migration Assessment: Wound Healing (Scratch) Assay
Objective: To evaluate the effect of RGC-32 modulation on the migratory capacity of cancer cells in a two-dimensional context.
Materials:
-
Transfected or control cancer cells cultured to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Serum-free or low-serum medium
-
Microscope with a camera
Protocol:
-
Create the Wound: Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the well.
-
Wash: Gently wash the well with PBS to remove any detached cells and debris.
-
Add Fresh Medium: Add fresh serum-free or low-serum medium to the well. This minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Image Acquisition (Time 0): Immediately after creating the wound, capture images of the scratch at multiple defined points along its length using a microscope at low magnification (e.g., 10x).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wound is nearly closed in the control group.
-
Analysis: Measure the width of the wound at the same positions for each time point. Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assessment: Transwell Invasion Assay
Objective: To assess the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (for visualization)
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell insert membrane. Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell insert.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view to determine the average number of invading cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of RGC-32 in a specific cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of RGC-32 in colon cancer and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of response gene to complement 32 (RGC32) induces apoptosis and inhibits cell growth, migration, and invasion in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of response gene to complement 32 (RGC32) promotes cell invasion and induces epithelial-mesenchymal transition in lung cancer cells via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Rise of a Degrader: A Technical Guide to the Discovery and Development of FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of RC32, a potent and versatile PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the FKBP12 protein. RC32 has emerged as a valuable tool for studying the in vivo functions of FKBP12 and holds therapeutic potential in various disease contexts, including those related to the BMP signaling pathway and iron homeostasis, without the immunosuppressive side effects associated with traditional FKBP12 ligands.
Introduction to RC32: A Bifunctional Approach to Protein Knockdown
RC32 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of FKBP12 (12-kDa FK506-binding protein). It achieves this by simultaneously binding to FKBP12 and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
RC32 is composed of two key moieties joined by a linker:
-
Rapamycin (B549165): A well-characterized ligand that binds with high affinity to the FKBP12 protein.[1][2]
-
Pomalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
This dual-binding capability allows RC32 to act as a molecular bridge, bringing FKBP12 into close proximity with the E3 ligase machinery, leading to its targeted destruction.[2]
Mechanism of Action of RC32
The mechanism of RC32-mediated degradation of FKBP12 follows the classical PROTAC mode of action, which can be visualized as a catalytic cycle.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Synthesis of RC32
While detailed, step-by-step synthesis protocols are proprietary, the scientific literature indicates that RC32 is synthesized by conjugating Rapamycin and Pomalidomide via a chemical linker.[2] This process involves multi-step organic synthesis to chemically join the FKBP12-binding moiety (Rapamycin) with the E3 ligase-recruiting moiety (Pomalidomide).
In Vitro Efficacy and Potency
RC32 has demonstrated potent and rapid degradation of FKBP12 across various cell lines.
| Cell Line | DC50 | Treatment Duration | Reference |
| Jurkat | ~0.3 nM | 12 hours | [1][2] |
| Hep3B | 0.9 nM | Not Specified | [3] |
| HuH7 | 0.4 nM | Not Specified | [3] |
RC32-induced degradation of FKBP12 is dependent on the proteasome, as co-treatment with proteasome inhibitors like bortezomib (B1684674) or carfilzomib (B1684676) blocks its degradative activity.[2] Furthermore, the effect can be counteracted by co-treatment with competitive binders such as rapamycin or pomalidomide.[4]
In Vivo Activity and Pharmacodynamics
RC32 has shown significant in vivo activity in multiple animal models, demonstrating its potential for systemic applications.
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day for 1 day) | Degraded FKBP12 in most organs (except brain) | [1] |
| Mice | Oral | 60 mg/kg (twice a day for 1 day) | Significantly degraded FKBP12 | [1] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day for 2 days) | Efficiently degraded FKBP12 in most organs | [1] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day for 3 days) | Efficiently degraded FKBP12 in heart, liver, kidney, spleen, lung, and stomach | [1] |
Signaling Pathway Modulation: BMP Signaling and Hepcidin (B1576463) Expression
A key finding in the development of RC32 is its ability to activate the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 is a known inhibitor of BMP type I receptors, and its degradation by RC32 leads to the activation of this pathway.[3] This has significant downstream effects, including the upregulation of hepcidin, a key regulator of iron homeostasis.[3]
Caption: RC32-mediated activation of BMP signaling.
Importantly, unlike the parent molecule rapamycin and another FKBP12 ligand FK506, RC32 does not exhibit immunosuppressive activity.[3] It does not inhibit mTOR or Calcineurin, making it a safer alternative for therapeutic applications where BMP signaling modulation is desired without compromising the immune system.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the development and characterization of RC32.
Cell Culture and Degradation Assays
-
Cell Lines: Jurkat, Hep3B, and HuH7 cells are commonly used.
-
Treatment: Cells are treated with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for specified durations (e.g., 12 hours).
-
Lysis: Following treatment, cells are harvested and lysed using appropriate lysis buffers (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against FKBP12 and a loading control (e.g., GAPDH, β-actin).
-
Detection: Membranes are then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified, and the percentage of FKBP12 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the degradation percentage against the log of the RC32 concentration.
In Vivo Animal Studies
-
Animal Models: Mice, Bama pigs, and rhesus monkeys have been used to evaluate the in vivo efficacy of RC32.
-
Administration: RC32 is administered via intraperitoneal injection or oral gavage at specified doses and schedules.
-
Tissue Collection: At the end of the study, animals are euthanized, and various organs and tissues are collected.
-
Tissue Homogenization: Tissues are homogenized in lysis buffer to extract proteins.
-
Analysis: Protein levels of FKBP12 in the tissue lysates are analyzed by western blotting as described above.
BMP Signaling and Hepcidin Expression Analysis
-
Cell Treatment: Cells (e.g., Hep3B, HuH7) are treated with RC32, FK506, or Rapamycin for a specified time.
-
Western Blotting for pSMAD: Cell lysates are analyzed by western blotting using antibodies specific for phosphorylated SMAD1/5/8 to assess the activation of the BMP signaling pathway.
-
RT-qPCR for Hepcidin: Total RNA is extracted from the treated cells, and reverse transcription is performed to generate cDNA. Quantitative PCR is then carried out using primers specific for the hepcidin gene (HAMP) to measure its expression level.
Immunosuppression Assays
-
mTOR Activity: The phosphorylation status of mTOR and its downstream target S6K is assessed by western blotting in cells treated with RC32, FK506, or Rapamycin.
-
Calcineurin Activity: Jurkat cells are pre-treated with the compounds and then stimulated with ionomycin (B1663694) and PMA. The dephosphorylation of NFAT1, a substrate of calcineurin, is analyzed by western blotting.
-
T-cell Proliferation Assay: Peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of the compounds. T-cell proliferation is measured using assays like CFSE staining followed by flow cytometry.
Cardiomyocyte Calcium Spark Measurement
While specific protocols for RC32 are not detailed in the initial search, a general approach involves:
-
Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from animal models.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
RC32 Treatment: Cardiomyocytes are treated with RC32 or a vehicle control.
-
Confocal Microscopy: Calcium sparks are imaged using a laser scanning confocal microscope in line-scan mode.
-
Data Analysis: The frequency, amplitude, and duration of calcium sparks are analyzed to assess the impact of FKBP12 degradation on calcium handling.
Experimental and Logical Workflows
The development and characterization of RC32 followed a logical progression from in vitro characterization to in vivo validation.
Caption: Logical workflow for the development of RC32.
Conclusion
FKBP12 PROTAC RC32 represents a significant advancement in the field of targeted protein degradation. Its high potency, in vivo efficacy, and favorable safety profile, particularly its lack of immunosuppressive effects, make it a powerful research tool and a promising therapeutic candidate. The ability of RC32 to modulate the BMP signaling pathway and regulate hepcidin expression opens up new avenues for the treatment of diseases associated with iron overload and potentially other conditions where BMP signaling is dysregulated. This technical guide provides a comprehensive overview of the core data and methodologies that underpin the discovery and development of this innovative molecule.
References
RC32 PROTAC: A Technical Guide to Targeted FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins within cells. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest, offering a distinct advantage over traditional inhibitors that merely block a protein's function. This in-depth guide focuses on RC32, a potent and well-characterized PROTAC designed to target the FKBP12 protein for degradation.
RC32 is a heterobifunctional molecule composed of rapamycin (B549165), a ligand for the FK506-binding protein 12 (FKBP12), and pomalidomide (B1683931), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] These two moieties are connected by a chemical linker. By simultaneously binding to FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][3] This targeted degradation approach has demonstrated significant potential in various research models, from cell cultures to non-human primates.[1][2]
Mechanism of Action
The fundamental mechanism of RC32-mediated protein degradation involves hijacking the cell's natural protein disposal machinery. The process can be broken down into the following key steps:
-
Ternary Complex Formation: RC32 enters the cell and its rapamycin component binds to the target protein, FKBP12, while its pomalidomide moiety binds to the CRBN E3 ubiquitin ligase. This results in the formation of a stable FKBP12-RC32-CRBN ternary complex.[1][4]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of FKBP12.[5]
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[3][4]
-
Catalytic Cycle: After the degradation of FKBP12, RC32 is released and can bind to another FKBP12 molecule, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.[5]
Signaling Pathways Affected
Degradation of FKBP12 by RC32 has been shown to specifically impact the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 is a known inhibitor of the type I BMP receptor, ALK2. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of BMP signaling and subsequent phosphorylation of Smad1/5/8.[6][7] This activation has been observed in various cell types, including hepatocellular carcinoma cells.[6]
A significant advantage of RC32 is its high selectivity and lack of immunosuppressive activity. Unlike rapamycin and FK506, which inhibit mTOR and calcineurin signaling respectively, RC32-mediated degradation of FKBP12 does not significantly affect these pathways.[6][8] This specificity makes RC32 a valuable tool for studying the mTOR-independent functions of FKBP12 and suggests a safer therapeutic profile by avoiding the immunosuppressive side effects associated with its parent compounds.[6]
Quantitative Data Summary
The efficacy of RC32 has been quantified across various in vitro and in vivo models. The following tables summarize the key performance metrics.
Table 1: In Vitro Degradation Efficacy of RC32
| Cell Line | Species | DC50 (nM) | Incubation Time (hours) | Reference(s) |
| Jurkat | Human | ~0.3 | 12 | [2][3] |
| Hep3B | Human | 0.9 | Not Specified | [6] |
| HuH7 | Human | 0.4 | Not Specified | [6] |
| Various (Human, Rat, Mouse, Chicken) | - | Potent | 12 | [1][3] |
| Primary Cardiac Myocytes | - | Potent | 12 | [1] |
Table 2: In Vivo Efficacy of RC32
| Animal Model | Dosage | Administration Route | Outcome | Reference(s) |
| Mice | 30 mg/kg (twice a day for 1 day) | Intraperitoneal (i.p.) | Efficient degradation of FKBP12 in most organs (except the brain). | [2] |
| Mice | 60 mg/kg (twice a day for 1 day) | Oral | Significant degradation of FKBP12. | [2] |
| Bama Pigs (20kg) | 8 mg/kg (twice a day for 2 days) | Intraperitoneal (i.p.) | Efficient degradation of FKBP12 in most organs examined. | [2] |
| Rhesus Monkeys | 8 mg/kg (twice a day for 3 days) | Intraperitoneal (i.p.) | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize RC32.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9][10]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a range of RC32 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 12 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against FKBP12 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the RC32 concentration to determine the DC50 value.
Immunoprecipitation for Ubiquitination Assay
This protocol confirms that the target protein is ubiquitinated upon PROTAC treatment.[9][11]
1. Cell Culture and Treatment:
-
Culture and treat cells with RC32 as described for the western blot protocol. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow ubiquitinated proteins to accumulate.
2. Cell Lysis:
-
Lyse cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).
3. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein (FKBP12) or an anti-ubiquitin antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform western blotting as described above.
-
If FKBP12 was immunoprecipitated, probe the western blot with an anti-ubiquitin antibody to detect polyubiquitinated FKBP12.
-
Conversely, if ubiquitin was immunoprecipitated, probe with an anti-FKBP12 antibody.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
2. Compound Treatment:
-
Treat cells with a serial dilution of RC32 for a desired period (e.g., 24, 48, or 72 hours).
3. Viability Measurement:
-
Add a viability reagent such as MTT or resazurin (B115843) to the wells and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot viability against compound concentration to determine the IC50 value.
Conclusion
RC32 is a highly potent and specific PROTAC that efficiently degrades FKBP12 in a wide range of preclinical models. Its mechanism of action through the recruitment of the CRBN E3 ligase and its ability to activate BMP signaling without causing immunosuppression highlight its potential as both a research tool and a therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of targeted protein degradation. As the development of PROTAC technology continues to advance, the insights gained from well-characterized molecules like RC32 will be invaluable in unlocking the full therapeutic potential of this exciting modality.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Methodological & Application
Application Notes and Protocols for FKBP12 PROTAC RC32 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell. RC32 is a potent and specific PROTAC designed to target the FK506-binding protein 12 (FKBP12) for degradation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of RC32 in cell culture settings, intended for researchers in drug development and related scientific fields.
RC32 is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This ternary complex formation leads to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3][4] Notably, RC32 does not inhibit mTOR or Calcineurin, activities associated with Rapamycin and FK506 respectively, highlighting its targeted degradation mechanism.[2][5]
Mechanism of Action of RC32
The mechanism of RC32-mediated degradation of FKBP12 is a multi-step process within the cell, leveraging the endogenous ubiquitin-proteasome system.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of RC32's activity in various cell lines.
Table 1: In Vitro Degradation Efficacy of RC32
| Cell Line | Species | DC50 (nM) | Incubation Time (hours) |
| Jurkat | Human | ~0.3 | 12 |
| Hep3B | Human | 0.9 | 15 |
| HuH7 | Human | 0.4 | 15 |
Data compiled from multiple sources.[1][5]
Table 2: Degradation Time Course and Reversibility in Jurkat Cells
| Experiment | Condition | Time | Result |
| Degradation Onset | 10 nM RC32 | 2 hours | Significant degradation observed |
| Near-Complete Degradation | 10 nM RC32 | 4-6 hours | Almost complete degradation of FKBP12 |
| Reversibility | Washout after 12h (1 µM RC32) | 96 hours | Full recovery of FKBP12 protein levels |
Data compiled from multiple sources.[3][5]
Experimental Protocols
General Guidelines for Handling RC32
-
Storage: Store RC32 as a solid at -20°C or -80°C. For stock solutions, dissolve in a suitable solvent like DMSO and store at -20°C or -80°C for up to one month or six months, respectively.[1]
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Determination of FKBP12 Degradation by Western Blot
This protocol is designed to assess the dose-dependent degradation of FKBP12 in cultured cells following treatment with RC32.
Materials:
-
Cell line of interest (e.g., Jurkat, Hep3B)
-
Complete cell culture medium
-
RC32
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib, Carfilzomib) - for mechanism validation
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of RC32 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest RC32 treatment.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 nM Bortezomib) for 3 hours before adding RC32.[3]
-
Replace the existing medium with the medium containing RC32 or controls.
-
Incubate for the desired time (e.g., 12 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the FKBP12 signal to the loading control.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of RC32 on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
RC32
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of RC32 concentrations and a vehicle control as described in Protocol 1.
-
Incubation: Incubate for the desired duration (e.g., 48 or 96 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Confirmation of Ubiquitination by Immunoprecipitation
This protocol is to confirm that RC32 induces the ubiquitination of FKBP12.
Materials:
-
Materials from Protocol 1
-
Immunoprecipitation (IP) buffer
-
Anti-FKBP12 antibody or anti-ubiquitin antibody for IP
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blot: anti-ubiquitin and anti-FKBP12
Procedure:
-
Cell Treatment and Lysis: Treat cells with RC32 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins). Lyse the cells as described in Protocol 1.
-
Immunoprecipitation:
-
Incubate cell lysates with the IP antibody (e.g., anti-FKBP12) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with IP buffer.
-
-
Elution and Western Blot:
-
Elute the protein from the beads using Laemmli buffer.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.
-
-
Reciprocal IP (Optional): Perform a reciprocal IP using an anti-ubiquitin antibody and probe the Western blot with an anti-FKBP12 antibody.
Conclusion
RC32 is a powerful research tool for the targeted degradation of FKBP12. The protocols outlined above provide a framework for researchers to effectively utilize RC32 in cell culture experiments to study the functional consequences of FKBP12 knockdown. Adherence to these detailed methodologies will enable the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on In Vivo Dosing and Administration of RC32 in Mice
Detailed information regarding the in vivo dosing, administration, and specific experimental protocols for a compound designated "RC32" in mice is not available in the public domain at this time. Extensive searches of scientific literature and public databases did not yield any specific data for a substance with this identifier.
The designation "RC32" may represent an internal development code for a new chemical entity, a compound that has not yet been described in published scientific literature, or a potential typographical error. Without publicly available research, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams.
For researchers, scientists, and drug development professionals working with a novel compound such as RC32, the initial steps would involve establishing fundamental parameters through a series of standardized preclinical studies. The general principles and methodologies for conducting such studies in mice are well-established.
General Approach to In Vivo Dosing and Administration Studies in Mice:
A typical workflow for characterizing a new compound in vivo would involve dose-range finding studies, pharmacokinetic profiling, and toxicology assessments. The selection of administration routes and dosing regimens is a critical aspect of this process and is guided by the physicochemical properties of the compound and its intended therapeutic application.
Common administration routes in mice include:
-
Intravenous (IV): Direct administration into the bloodstream, typically via the tail vein, providing 100% bioavailability.[1]
-
Intraperitoneal (IP): Injection into the peritoneal cavity, a common route for systemic delivery.[1]
-
Subcutaneous (SC): Injection under the skin, leading to slower absorption compared to IV or IP routes.[1]
-
Oral (PO): Administration by gavage, introducing the compound directly into the stomach.[1][2]
The choice of route depends on the desired speed of onset, duration of action, and whether a local or systemic effect is intended.[2]
Structuring Application Notes and Protocols:
When data for RC32 becomes available, the following structure can be used to create comprehensive application notes and protocols.
Quantitative Data Summary
A tabular format is recommended for presenting quantitative data to facilitate easy comparison.
Table 1: Recommended Dosing Guidelines for RC32 in Mice
| Administration Route | Vehicle | Dose Range (mg/kg) | Volume (mL/kg) | Frequency |
|---|---|---|---|---|
| Intravenous (IV) | Saline | Data not available | Data not available | Data not available |
| Intraperitoneal (IP) | PBS | Data not available | Data not available | Data not available |
| Subcutaneous (SC) | Corn Oil | Data not available | Data not available | Data not available |
| Oral (PO) | 0.5% CMC | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of RC32 in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|
| IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducibility.
Protocol 1: Intravenous Administration of RC32 in Mice
-
Preparation: Dissolve RC32 in the specified vehicle to the desired concentration. Ensure the solution is sterile.
-
Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Injection: Using a 27-30 gauge needle, inject the appropriate volume of the RC32 solution into the lateral tail vein.[1]
-
Observation: Monitor the animal for any immediate adverse reactions.
Visualization of Workflows and Pathways
Diagrams created using Graphviz can illustrate experimental processes and biological mechanisms. Once the mechanism of action for RC32 is elucidated, a signaling pathway diagram can be generated. Below is a hypothetical experimental workflow.
Caption: A generalized workflow for an in vivo pharmacokinetic and pharmacodynamic study in mice.
To proceed with the specific request, foundational research data on RC32 is required. Researchers are encouraged to consult institutional guidelines and animal care and use committees when designing and conducting in vivo studies.
References
RC32 PROTAC solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RC32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the FK506-binding protein 12 (FKBP12). This document outlines the solubility characteristics, preparation for experimental use, and the underlying mechanism of action of RC32.
Introduction to RC32 PROTAC
RC32 is a heterobifunctional molecule designed to induce the degradation of FKBP12.[1] It consists of a ligand that binds to FKBP12 (a derivative of rapamycin) connected via a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[2] This ternary complex formation (FKBP12-RC32-CRBN) leads to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3] This targeted protein degradation approach allows for the study of FKBP12 function and its role in various signaling pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for RC32 PROTAC.
Table 1: Physicochemical and In Vitro Activity of RC32
| Property | Value | Reference |
| Molecular Weight | 1426.69 g/mol | [2] |
| Chemical Formula | C₇₅H₁₀₇N₇O₂₀ | [2] |
| Target Protein | FK506-Binding Protein 12 (FKBP12) | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | [2] |
| In Vitro DC₅₀ | ~0.3 nM (Jurkat cells, 12h treatment) | [2] |
Table 2: Solubility of RC32
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL | For preparation of high-concentration stock solutions. | [2] |
| In Vivo Formulation | 1 mg/mL (suspended solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication. | [2] |
Signaling Pathway
RC32 initiates a cascade of events leading to the degradation of FKBP12. The diagram below illustrates the mechanism of action.
Caption: RC32 mediates the formation of a ternary complex between FKBP12 and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation of FKBP12.
The degradation of FKBP12 has significant downstream effects on cellular signaling. FKBP12 is a known regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway and intracellular calcium channels, such as the ryanodine (B192298) receptor (RyR).[4][5][6] Depletion of FKBP12 can therefore modulate these pathways.
Caption: Degradation of FKBP12 by RC32 can lead to the activation of TGF-β signaling and increased intracellular calcium release through destabilization of ryanodine receptors.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of RC32 PROTAC in experimental settings.
Protocol 1: Preparation of RC32 Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of RC32 in DMSO, suitable for use in cell-based assays.
Materials:
-
RC32 PROTAC (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized RC32 to reach room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of RC32 (MW: 1426.69 g/mol ), add approximately 70.1 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Caption: Workflow for the preparation of a 10 mM RC32 stock solution in DMSO for in vitro experiments.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the RC32 DMSO stock solution for treating cells in culture. It is critical to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM RC32 in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the 10 mM stock in 100% DMSO. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Serial Dilution: Perform a serial dilution of the DMSO stock (either 10 mM or the 1 mM intermediate) in pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly.
-
Example for a 1 µM final concentration from a 10 mM stock (1:10,000 dilution):
-
Prepare a 100 µM intermediate solution by adding 2 µL of 10 mM RC32 stock to 198 µL of pre-warmed medium (1:100 dilution).
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium (1:100 dilution).
-
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is at or below 0.1% to minimize toxicity. Higher concentrations may be tolerated by some cell lines, but this should be determined empirically.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the RC32 PROTAC.
-
Treatment of Cells: Add the prepared working solutions to your cells and incubate for the desired duration.
Caption: Workflow for preparing RC32 working solutions and treating cells for in vitro degradation studies.
Protocol 3: Western Blot Analysis of FKBP12 Degradation
This protocol provides a general method to assess the degradation of FKBP12 in cells treated with RC32.
Materials:
-
Cells treated with RC32 and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-FKBP12 and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of FKBP12 degradation relative to the loading control and vehicle-treated samples.
Troubleshooting
-
Precipitation in Cell Culture Media: If precipitation occurs upon dilution of the DMSO stock in aqueous media, try a more gradual serial dilution. Ensure the media is pre-warmed to 37°C and that the DMSO stock is added to the media with vigorous mixing. Using a lower starting stock concentration in DMSO may also be beneficial.
-
Low Degradation Efficacy: If degradation is not observed, confirm the cell permeability of RC32 in your specific cell line. Also, ensure that the chosen cell line expresses sufficient levels of Cereblon. The incubation time and concentration of RC32 may also need to be optimized.
-
Cell Toxicity: If significant cell death is observed, perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration in your experiments is below this level.
References
- 1. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 6. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of RC32 for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RC32 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Establishing the optimal concentration range for in vitro studies is a critical first step in elucidating its mechanism of action, efficacy, and potential toxicity. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, to determine and utilize the optimal concentration of RC32 in various cell-based assays. The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Determining the Cytotoxic Profile of RC32
A fundamental step in characterizing a new compound is to determine its effect on cell viability. This allows for the identification of a concentration range that is effective for inhibiting the target without causing widespread, non-specific cell death. A common method for this is the MTT assay, which measures the metabolic activity of viable cells.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of RC32 in complete growth medium. A common starting range is from 0.01 µM to 100 µM.[1] Remove the existing medium from the cells and add 100 µL of the RC32 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the RC32 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of RC32
| Cell Line | Treatment Duration (hours) | RC32 IC50 (µM) |
| MCF-7 | 72 | 5.2 |
| A549 | 72 | 8.9 |
| HEK293 | 72 | 25.6 |
Target Engagement and Pathway Modulation
Once a non-toxic concentration range is established, the next step is to confirm that RC32 engages its intended molecular target and modulates the downstream signaling pathway. Western blotting is a widely used technique to assess changes in protein phosphorylation or expression levels.
Plausible Signaling Pathway for RC32
Based on common cancer-related pathways, we hypothesize that RC32 targets a key kinase, such as PI3K, in the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in cancer and is a common target for small molecule inhibitors.[1]
References
Application Notes and Protocols: Time Course of FKBP12 Degradation with RC32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and specific degrader of the FK506 binding protein 12 (FKBP12), a small cytosolic protein that plays a significant role in various cellular processes, including protein folding, signal transduction, and calcium channel regulation.[1] RC32 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[2] It consists of a ligand that binds to FKBP12 (rapamycin) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[2][3] This proximity induces the ubiquitination of FKBP12, marking it for degradation by the 26S proteasome.[2][4][5] This targeted protein degradation approach offers a powerful tool to study the functional consequences of FKBP12 depletion and holds therapeutic potential.[1][6]
These application notes provide a detailed overview of the time course of FKBP12 degradation upon treatment with RC32, summarize key quantitative data, and offer a comprehensive protocol for researchers to replicate and adapt these experiments.
Signaling Pathway of RC32-Mediated FKBP12 Degradation
The mechanism of action for RC32 involves the recruitment of the ubiquitin-proteasome system to selectively degrade FKBP12.
Caption: Mechanism of RC32-induced FKBP12 degradation.
Quantitative Data Summary
The degradation of FKBP12 by RC32 is rapid and potent across various cell lines. The following tables summarize the key quantitative parameters of RC32-induced FKBP12 degradation.
Table 1: In Vitro Degradation of FKBP12 by RC32
| Cell Line | DC50 (nM) | Time for Almost Complete Degradation | Reference |
| Jurkat | ~0.3 (at 12h) | Not explicitly stated, significant degradation at 12h | [2][3] |
| Hep3B | 0.9 | 4 to 6 hours | [6] |
| HuH7 | 0.4 | 4 to 6 hours | [6] |
Table 2: In Vivo Degradation of FKBP12 by RC32
| Animal Model | Dosage | Duration | Organs with Significant Degradation | Reference |
| Mice | 30 mg/kg (i.p., twice a day) | 1 day | Most organs (except brain) | [3] |
| Mice | 60 mg/kg (orally, twice a day) | 1 day | Most organs | [3][7] |
| Rats | 20 mg/kg (i.p., twice a day) | 1 day | Not specified | [7] |
| Bama Pigs | 8 mg/kg (i.p., twice a day) | 2 days | Most organs examined | [3] |
| Rhesus Monkeys | 8 mg/kg (i.p., twice a day) | 3 days | Heart, liver, kidney, spleen, lung, stomach | [3] |
Experimental Protocols
This section provides a detailed protocol for a typical in vitro experiment to assess the time course of FKBP12 degradation following RC32 treatment.
Experimental Workflow
Caption: Workflow for analyzing FKBP12 degradation.
Materials and Reagents
-
Cell Lines: Jurkat (human T lymphocyte), Hep3B (human hepatocellular carcinoma), or HuH7 (human hepatocellular carcinoma).
-
RC32: MedChemExpress (Cat. No. HY-136332) or other commercial sources.
-
Cell Culture Medium: RPMI-1640 for Jurkat, DMEM for Hep3B and HuH7, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-FKBP12 antibody
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
DMSO (for RC32 stock solution)
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture cells according to standard protocols.
-
For adherent cells (Hep3B, HuH7), seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells (Jurkat), seed cells in 6-well plates at a density of approximately 1 x 10^6 cells/mL.
2. RC32 Treatment:
-
Prepare a stock solution of RC32 (e.g., 10 mM in DMSO).
-
Dilute the RC32 stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of RC32. For the control, add medium with the same concentration of DMSO.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 6, 12, 24 hours).
3. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
For adherent cells, add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (β-Actin or GAPDH) to ensure equal protein loading.
6. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control (0 nM RC32).
-
Plot the percentage of FKBP12 remaining versus the RC32 concentration to determine the DC50 value.
-
Plot the percentage of FKBP12 remaining versus time to visualize the time course of degradation.
Discussion and Conclusion
The PROTAC molecule RC32 is a highly efficient degrader of FKBP12, acting at sub-nanomolar concentrations in vitro and demonstrating significant degradation in vivo.[2][3][6] The degradation of FKBP12 is rapid, with near-complete depletion observed within 4-6 hours in some cell lines.[6] The degradation is dependent on the ubiquitin-proteasome system, as confirmed by the rescue of FKBP12 levels in the presence of proteasome inhibitors.[2]
The provided protocols and data serve as a valuable resource for researchers investigating the biological functions of FKBP12 and for those in the field of targeted protein degradation. The rapid and potent degradation induced by RC32 allows for the timely assessment of the downstream consequences of FKBP12 depletion, making it a superior tool compared to traditional genetic knockdown methods in many contexts. The detailed experimental workflow and protocol provide a solid foundation for designing and executing experiments to study the time course of FKBP12 degradation with RC32 treatment.
References
- 1. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of Some Polyubiquitinated Proteins Requires an Intrinsic Proteasomal Binding Element in the Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Proteasome Pathway–Mediated Degradation of Proteins: Effects Due to Site-Specific Substrate Deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting FKBP12 Degradation by RC32
Introduction
FKBP12, a 12-kDa FK506-binding protein, is a ubiquitously expressed cis-trans prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and the regulation of intracellular calcium channels and signaling pathways like the TGF-β and mTOR pathways.[1][2][3][4][5] Given its involvement in diverse physiological and pathological processes, FKBP12 has emerged as a significant target for therapeutic intervention.[6]
One innovative approach to target FKBP12 is through targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). RC32 is a potent and specific PROTAC designed to induce the degradation of FKBP12.[7][8] This application note provides a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of FKBP12 in response to treatment with RC32.
Mechanism of Action: RC32-Mediated FKBP12 Degradation
RC32 is a heterobifunctional molecule that consists of Rapamycin, a ligand that binds to FKBP12, connected via a linker to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7] The simultaneous binding of RC32 to FKBP12 and CRBN brings the target protein into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of FKBP12, marking it for recognition and subsequent degradation by the 26S proteasome.[6][9] This targeted degradation approach offers a powerful method for achieving a rapid and robust knockdown of the FKBP12 protein.[10]
Caption: RC32-mediated FKBP12 degradation pathway.
Quantitative Data Summary
The efficacy of RC32 in promoting FKBP12 degradation has been demonstrated in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Treatment Duration | Reference |
| DC₅₀ | ~0.3 nM | Not Specified | 12 hours | [7] |
| Degradation | Dose-dependent | Multiple Myeloma Cells | 4 hours | [11] |
Experimental Protocol: Western Blot for FKBP12 Degradation
This protocol outlines the steps for treating cells with RC32, preparing cell lysates, and performing a Western blot to detect changes in FKBP12 protein levels.
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing FKBP12 (e.g., Jurkat, Neuro-2A).[12]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: 12-15% polyacrylamide gels suitable for resolving low molecular weight proteins.
-
Running Buffer: 1x SDS-PAGE running buffer.
-
Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer).
-
Membranes: PVDF or nitrocellulose membranes (0.2 µm pore size recommended for small proteins).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Cell Culture and Treatment
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of RC32 in DMSO.
-
Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal conditions for FKBP12 degradation.[7] Include a vehicle control (DMSO) for comparison.
Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.[9]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][15]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-FKBP12 antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the FKBP12 band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
Troubleshooting
-
No or Weak FKBP12 Signal:
-
Ensure sufficient protein loading.
-
Verify the activity of the primary and secondary antibodies.
-
Optimize antibody concentrations.
-
Confirm efficient protein transfer using Ponceau S staining.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Inconsistent Degradation:
References
- 1. Anti-FKBP12 Antibodies | Invitrogen [thermofisher.com]
- 2. FKBP12 Antibody (600-401-BE8) | Rockland [rockland.com]
- 3. FKBP12 Polyclonal Antibody (PA1-026A) [thermofisher.com]
- 4. Anti-FKBP12 antibody [1E5-A12] (ab58072) | Abcam [abcam.com]
- 5. cn.sinobiological.com [cn.sinobiological.com]
- 6. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FKBP12 Antibodies: Novus Biologicals [novusbio.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. bio-rad.com [bio-rad.com]
Measuring the DC50 Value of RC32, an FKBP12-Targeting PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the FKBP12 protein. RC32 operates by forming a ternary complex between FKBP12 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][2][3][4] The DC50 value is a critical parameter for assessing the potency of a PROTAC, representing the concentration at which 50% of the target protein is degraded.[3][5] This guide outlines a comprehensive workflow, from cell culture to data analysis, and includes methodologies for visualizing the mechanism of action and experimental procedures.
Introduction to RC32 and PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[5][6] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][6] RC32 is a potent PROTAC that utilizes Rapamycin to bind to FKBP12 and Pomalidomide to engage the Cereblon (CRBN) E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the proteasome.[2] The efficiency of this degradation is quantified by the DC50 and Dmax (maximum degradation) values.[5]
FKBP12 is an intracellular protein that acts as a negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway by binding to and inhibiting BMP type I receptors.[1][3][7] By degrading FKBP12, RC32 can relieve this inhibition and activate BMP signaling, which is involved in various cellular processes.[3][5][7]
Key Concepts
-
DC50 (Half-Maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein.[3] It is a key measure of a PROTAC's potency.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[5]
-
Ternary Complex: The transient complex formed between the PROTAC, the target protein (FKBP12), and the E3 ligase (Cereblon). The stability of this complex is a key determinant of degradation efficiency.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of RC32 in inducing the degradation of FKBP12 and the subsequent activation of the BMP signaling pathway.
Caption: RC32-mediated degradation of FKBP12 and activation of BMP signaling.
Experimental Workflow for DC50 Determination
A typical workflow for determining the DC50 value of RC32 involves cell treatment, protein extraction, quantification, and data analysis.
Caption: Experimental workflow for determining the DC50 value of RC32.
Detailed Experimental Protocol
This protocol outlines the steps for determining the DC50 value of RC32 in a suitable cell line (e.g., Jurkat cells, which have been shown to be responsive to RC32).[2]
Materials:
-
RC32 PROTAC
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FKBP12, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
96-well plates
-
Western Blotting apparatus and imaging system
Procedure:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
PROTAC Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
Seed Jurkat cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of RC32 in complete growth medium. A typical concentration range could be from 0.1 nM to 1000 nM.[1]
-
Include a vehicle control (DMSO only) at a final concentration not exceeding 0.1%.[7]
-
Remove the old medium and add the medium containing the different concentrations of RC32.
-
Incubate the cells for a predetermined time, for example, 12 hours.[1][2]
-
-
Cell Lysis:
-
After incubation, carefully remove the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-β-actin antibody as a loading control.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control (β-actin) using image analysis software.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of FKBP12 remaining relative to the vehicle control for each RC32 concentration.
-
Plot the percentage of remaining FKBP12 protein against the logarithm of the RC32 concentration.
-
Fit the data to a four-parameter logistic curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 value.[9]
-
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| RC32 Concentration (nM) | Log(Concentration) | Normalized FKBP12 Level (Relative to Vehicle) | % FKBP12 Degradation |
| 0 (Vehicle) | - | 1.00 | 0 |
| 0.1 | -1 | ||
| 0.3 | -0.52 | ||
| 1 | 0 | ||
| 3 | 0.48 | ||
| 10 | 1 | ||
| 30 | 1.48 | ||
| 100 | 2 | ||
| 300 | 2.48 | ||
| 1000 | 3 |
Calculated Values:
| Parameter | Value |
| DC50 | [Calculated Value] nM |
| Dmax | [Calculated Value] % |
Conclusion
This document provides a comprehensive guide for researchers to accurately and reproducibly measure the DC50 value of the RC32 PROTAC. The detailed protocols and data analysis guidelines will enable the robust characterization of RC32's potency in degrading FKBP12. The included diagrams offer a clear visualization of the underlying biological pathways and the experimental process. Adherence to these protocols will ensure high-quality, reliable data essential for the preclinical development of PROTAC-based therapeutics.
References
- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toolify.ai [toolify.ai]
- 9. researchgate.net [researchgate.net]
RC32 PROTAC: Comprehensive Application Notes on Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and stability assessment of RC32, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reproducibility of experimental results.
Introduction to RC32 PROTAC
RC32 is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to selectively target and degrade FKBP12 (12-kDa FK506-binding protein). It is composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.
RC32 Signaling Pathway and Mechanism of Action
RC32 operates by hijacking the cell's natural protein disposal machinery. The process can be summarized in the following steps:
-
Binding to FKBP12: The rapamycin (B549165) moiety of RC32 binds to the target protein, FKBP12.
-
Recruitment of E3 Ligase: The pomalidomide (B1683931) moiety of RC32 simultaneously binds to the CRBN E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding results in the formation of a ternary complex consisting of FKBP12, RC32, and the CRBN E3 ligase.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
-
Recycling of RC32: After degradation of the target protein, RC32 is released and can engage in another cycle of degradation.
Caption: Mechanism of action of RC32 PROTAC.
Storage and Handling of RC32 PROTAC
Proper storage and handling are paramount to maintain the chemical integrity and biological activity of RC32.
Long-Term and Short-Term Storage
| Condition | Form | Storage Temperature | Duration | Notes |
| Long-Term | Solid Powder | -20°C or -80°C | Up to 2 years | Store in a desiccated environment. Protect from light. |
| Long-Term | Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-Term | Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | For frequent use, aliquot and store at -20°C. |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of RC32 in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Allow the vial of solid RC32 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at the recommended temperature.
-
Stability of RC32 PROTAC
The stability of RC32 can be influenced by several factors including solvent, temperature, pH, and light exposure. Due to its macrolide (rapamycin) and glutarimide (B196013) (pomalidomide) components, RC32 is susceptible to hydrolysis and phot-degradation.
General Stability Profile
| Condition | Stability | Potential Degradation Pathways |
| Aqueous Solutions | Limited | Hydrolysis of the macrolide lactone ring and the glutarimide moiety. |
| Acidic Conditions | Unstable | Acid-catalyzed hydrolysis. |
| Basic Conditions | Unstable | Base-catalyzed hydrolysis. |
| Oxidative Stress | Susceptible | Oxidation of the macrolide structure. |
| Light Exposure | Susceptible | Photo-degradation. |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental data, it is advisable to periodically assess the stability of RC32, especially for long-term studies or when using diluted aqueous solutions.
Experimental Workflow for Stability Testing
Caption: General workflow for RC32 stability testing.
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of RC32. Method optimization and validation are required.
Objective: To separate and quantify RC32 from its potential degradation products.
Materials:
-
RC32 reference standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid or ammonium (B1175870) acetate
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Instrumentation:
-
HPLC system with a UV or DAD detector
-
Data acquisition and analysis software
Chromatographic Conditions (Example):
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 278 nm (based on rapamycin and pomalidomide chromophores) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of RC32 in the mobile phase or a suitable solvent (e.g., 50:50 ACN:Water).
-
Sample Preparation: Dilute the stressed samples of RC32 to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area of RC32 and any degradation products.
-
Quantification: Calculate the concentration of RC32 remaining at each time point using the calibration curve. The percentage of remaining RC32 can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of RC32 and to validate the stability-indicating nature of the analytical method.
Procedure:
-
Prepare solutions of RC32 (e.g., 1 mg/mL) in a suitable solvent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid powder and solution at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Assess the peak purity of the RC32 peak to ensure no co-eluting degradation products.
Summary of Recommendations
-
Always store RC32 solid and stock solutions at or below -20°C, protected from light and moisture.
-
For long-term storage of stock solutions, -80°C is recommended.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Avoid prolonged exposure of RC32 solutions to acidic, basic, or strongly oxidative conditions.
-
When preparing aqueous solutions for assays, use them promptly or assess their stability under the specific assay conditions.
-
For critical or long-term experiments, verify the integrity of RC32 using a stability-indicating analytical method like HPLC.
By following these guidelines, researchers can ensure the quality and reliability of their studies involving the RC32 PROTAC.
References
Application Notes and Protocols for Studying the Role of RC32/RGC-32 in BMP Signaling Pathway Activation
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] BMPs belong to the Transforming Growth Factor-β (TGF-β) superfamily and exert their effects by binding to serine/threonine kinase receptors on the cell surface.[3][4] This binding initiates a signaling cascade that primarily involves the phosphorylation of intracellular Smad proteins (Smad1/5/8), which then translocate to the nucleus to regulate target gene expression.[5][6]
Response Gene to Complement 32 (RGC-32), also known as RC32, has been identified as a downstream mediator of TGF-β signaling.[7][8] Given the close relationship between TGF-β and BMP signaling pathways, investigating the role of RGC-32 in BMP-mediated cellular responses is a key area of research. These application notes provide a framework and detailed protocols for researchers, scientists, and drug development professionals to study the involvement of RGC-32 in the activation of the BMP signaling pathway.
The following sections will detail experimental approaches to modulate RGC-32 expression and quantify the subsequent effects on BMP signaling activity. The protocols provided are for common in vitro assays used to assess the activation of the BMP pathway.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are examples of tables for presenting data from the described experimental protocols.
Table 1: Effect of RGC-32 Modulation on BMP4-Induced Alkaline Phosphatase (ALP) Activity
| Cell Line | RGC-32 Modulation | Treatment | ALP Activity (fold change vs. control) | p-value |
| C2C12 | Scrambled siRNA | Vehicle | 1.0 | - |
| C2C12 | Scrambled siRNA | BMP4 (50 ng/mL) | 5.2 ± 0.4 | <0.01 |
| C2C12 | RGC-32 siRNA | Vehicle | 0.9 ± 0.1 | >0.05 |
| C2C12 | RGC-32 siRNA | BMP4 (50 ng/mL) | 3.1 ± 0.3 | <0.01 |
| C2C12 | Empty Vector | Vehicle | 1.0 | - |
| C2C12 | Empty Vector | BMP4 (50 ng/mL) | 5.5 ± 0.5 | <0.01 |
| C2C12 | RGC-32 Overexpression | Vehicle | 1.2 ± 0.2 | >0.05 |
| C2C12 | RGC-32 Overexpression | BMP4 (50 ng/mL) | 7.8 ± 0.6 | <0.01 |
Table 2: Quantification of Smad1/5/8 Phosphorylation by Western Blot
| Cell Line | RGC-32 Modulation | Treatment (1 hour) | p-Smad1/5/8 / Total Smad1 (normalized to control) | p-value |
| HEK293T | Scrambled siRNA | Vehicle | 1.0 | - |
| HEK293T | Scrambled siRNA | BMP4 (50 ng/mL) | 8.3 ± 0.7 | <0.01 |
| HEK293T | RGC-32 siRNA | Vehicle | 0.9 ± 0.1 | >0.05 |
| HEK293T | RGC-32 siRNA | BMP4 (50 ng/mL) | 4.5 ± 0.5 | <0.01 |
| HEK293T | Empty Vector | Vehicle | 1.0 | - |
| HEK293T | Empty Vector | BMP4 (50 ng/mL) | 8.1 ± 0.6 | <0.01 |
| HEK293T | RGC-32 Overexpression | Vehicle | 1.1 ± 0.2 | >0.05 |
| HEK293T | RGC-32 Overexpression | BMP4 (50 ng/mL) | 11.2 ± 0.9 | <0.01 |
Table 3: BMP-Responsive Element (BRE) Luciferase Reporter Assay Results
| Cell Line | RGC-32 Modulation | Treatment (24 hours) | Luciferase Activity (RLU, fold change vs. control) | p-value |
| C33A-BRE-Luc | Scrambled siRNA | Vehicle | 1.0 | - |
| C33A-BRE-Luc | Scrambled siRNA | BMP4 (50 ng/mL) | 15.6 ± 1.2 | <0.001 |
| C33A-BRE-Luc | RGC-32 siRNA | Vehicle | 1.1 ± 0.2 | >0.05 |
| C33A-BRE-Luc | RGC-32 siRNA | BMP4 (50 ng/mL) | 9.8 ± 0.9 | <0.001 |
| C33A-BRE-Luc | Empty Vector | Vehicle | 1.0 | - |
| C33A-BRE-Luc | Empty Vector | BMP4 (50 ng/mL) | 16.2 ± 1.5 | <0.001 |
| C33A-BRE-Luc | RGC-32 Overexpression | Vehicle | 1.3 ± 0.3 | >0.05 |
| C33A-BRE-Luc | RGC-32 Overexpression | BMP4 (50 ng/mL) | 22.5 ± 2.1 | <0.001 |
Mandatory Visualizations
Caption: Canonical BMP-Smad Signaling Pathway and the potential involvement of RGC-32.
Caption: Experimental workflow for studying the effect of RGC-32 on BMP signaling.
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This assay is a widely used method to measure the osteogenic differentiation of mesenchymal cells in response to BMP signaling.[1]
Materials:
-
C2C12 myoblast cell line (or other suitable mesenchymal stem cells)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human BMP4
-
RGC-32 siRNA and scrambled control siRNA
-
RGC-32 overexpression plasmid and empty vector control
-
Lipofectamine RNAiMAX or Lipofectamine 3000
-
96-well plates
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3M NaOH)
-
Plate reader (405 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Transfection (RGC-32 Modulation):
-
For knockdown: Transfect cells with RGC-32 siRNA or scrambled control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
For overexpression: Transfect cells with the RGC-32 overexpression plasmid or an empty vector control using Lipofectamine 3000 following the manufacturer's instructions.
-
-
BMP4 Treatment: After 24-48 hours of transfection, replace the medium with low-serum DMEM (0.5-2% FBS) containing the desired concentration of BMP4 (e.g., 50 ng/mL) or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
ALP Reaction:
-
Add 100 µL of pNPP substrate solution to each well of a new 96-well plate.
-
Add 20 µL of cell lysate to the corresponding wells.
-
Incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Normalize the ALP activity to the total protein concentration for each sample. Express the results as fold change relative to the vehicle-treated control group.
Protocol 2: Western Blot for Phosphorylated Smad1/5/8
This protocol allows for the direct measurement of the activation of the canonical BMP signaling pathway by detecting the phosphorylation of R-Smads.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human BMP4
-
RGC-32 siRNA and scrambled control siRNA
-
RGC-32 overexpression plasmid and empty vector control
-
Lipofectamine RNAiMAX or Lipofectamine 3000
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-RGC-32, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Transfection: Seed cells in 6-well plates and transfect with RGC-32 or control constructs as described in Protocol 1.
-
Serum Starvation: After 24-48 hours of transfection, serum-starve the cells for 4-6 hours in DMEM without FBS.
-
BMP4 Stimulation: Treat the cells with BMP4 (e.g., 50 ng/mL) or vehicle for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the phosphorylated Smad1/5/8 signal to the total Smad1 signal.
Protocol 3: BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of the Smad complex in the nucleus.[5][9]
Materials:
-
Cell line stably expressing a BRE-luciferase reporter (e.g., C33A-BRE-Luc) or co-transfection of a BRE-luciferase reporter plasmid with a Renilla luciferase control plasmid.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human BMP4
-
RGC-32 siRNA and scrambled control siRNA
-
RGC-32 overexpression plasmid and empty vector control
-
Lipofectamine RNAiMAX or Lipofectamine 3000
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well white, clear-bottom plate. Transfect with RGC-32 or control constructs as described in Protocol 1. If not using a stable cell line, co-transfect with the BRE-luciferase and Renilla luciferase plasmids.
-
BMP4 Treatment: After 24 hours of transfection, replace the medium with low-serum DMEM containing BMP4 (e.g., 50 ng/mL) or vehicle.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the vehicle-treated control group.
References
- 1. Frontiers | RGC-32 Acts as a Hub to Regulate the Transcriptomic Changes Associated With Astrocyte Development and Reactive Astrocytosis [frontiersin.org]
- 2. New insights into the roles of RGC-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woongbee.com [woongbee.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGC-32 and diseases: the first 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RC32-Mediated FKBP12 Degradation
Welcome to the technical support center for RC32, a PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the FKBP12 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it work?
RC32 is a heterobifunctional PROTAC degrader designed to specifically target the FKBP12 protein for degradation.[1] It consists of three key components: a ligand that binds to FKBP12 (a derivative of Rapamycin), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), and a chemical linker that connects the two.[2][3] By simultaneously binding to both FKBP12 and CRBN, RC32 forms a ternary complex, which induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic process allows a single RC32 molecule to induce the degradation of multiple FKBP12 protein molecules.[4]
Q2: What are the expected outcomes of a successful RC32 experiment?
A successful experiment using RC32 should result in a significant, concentration-dependent reduction in the cellular levels of FKBP12 protein. In Jurkat cells, RC32 has been shown to induce potent degradation of FKBP12 with a DC50 (concentration for 50% degradation) of approximately 0.3 nM after 12 hours of treatment.[2][3] The maximum degradation (Dmax) should be substantial, indicating efficient removal of the target protein.
Q3: What are some critical positive and negative controls to include in my experiments?
To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of FKBP12 in the absence of RC32.
-
Proteasome Inhibitor Control (e.g., Bortezomib, Carfilzomib): Pre-treatment with a proteasome inhibitor should "rescue" or prevent the degradation of FKBP12 by RC32, confirming that the observed protein loss is mediated by the proteasome.[3]
-
E3 Ligase Ligand Control (e.g., Pomalidomide): Treatment with the E3 ligase ligand alone should not induce FKBP12 degradation, demonstrating that the entire PROTAC molecule is necessary for the effect.[3]
-
Target Ligand Control (e.g., Rapamycin): Treatment with the FKBP12-binding ligand alone should not cause degradation, confirming that target engagement by itself is insufficient to induce degradation.[3]
-
Inactive Epimer Control (if available): An epimer of RC32 that does not form a stable ternary complex but still binds to the target or E3 ligase can serve as an excellent negative control.
Troubleshooting Guides
Issue 1: No or Poor Degradation of FKBP12
If you observe minimal or no reduction in FKBP12 levels after treating your cells with RC32, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | RC32 is a relatively large molecule, and its ability to cross the cell membrane can be a limiting factor.[3][6] Consider increasing the incubation time or using a cell line with higher permeability. |
| Low E3 Ligase Expression | The efficacy of RC32 is dependent on the expression levels of its recruited E3 ligase, CRBN.[6] Verify the expression of CRBN in your cell line of choice using Western Blot or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous levels. |
| Inefficient Ternary Complex Formation | Even if RC32 binds to FKBP12 and CRBN individually, it may not efficiently bring them together to form a stable ternary complex, which is essential for ubiquitination.[4][6] This can be influenced by the cell type and the specific protein-protein interactions. |
| Compound Instability | The RC32 compound may be unstable in your cell culture medium.[6] Assess the stability of RC32 in your specific experimental conditions over the time course of your experiment. |
| Suboptimal RC32 Concentration | The dose-response curve for PROTACs is often bell-shaped (the "hook effect").[6] If the concentration of RC32 is too high, it can lead to the formation of binary complexes (RC32-FKBP12 or RC32-CRBN) instead of the productive ternary complex, which reduces degradation efficiency.[6] Perform a wide dose-response experiment with serial dilutions of RC32 (e.g., from picomolar to micromolar ranges) to identify the optimal concentration for maximal degradation. |
| Incorrect Experimental Duration | The kinetics of protein degradation can vary between different cell lines and target proteins.[7] Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing maximal FKBP12 degradation. |
Issue 2: Inconsistent Degradation Across Experiments
Variability in FKBP12 degradation between experimental replicates can be frustrating. The following table outlines common sources of inconsistency and how to address them.
| Potential Cause | Recommended Action |
| Cell Culture Conditions | Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.[6] Standardize your cell culture procedures, use cells within a defined passage number range, and ensure consistent seeding densities for all experiments. |
| Compound Handling and Storage | Improper storage and handling of RC32 can lead to its degradation. RC32 stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent Reagent Preparation | Errors in the dilution and preparation of RC32 and other reagents can lead to variability. Ensure accurate and consistent preparation of all solutions for each experiment. |
Experimental Protocols
Western Blot for FKBP12 Degradation
This protocol is a standard method to quantify the degradation of FKBP12 in cells treated with RC32.
-
Cell Seeding: Seed your chosen cell line (e.g., Jurkat cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
RC32 Treatment: The following day, treat the cells with a range of RC32 concentrations (e.g., 0.1 nM to 1000 nM) and the appropriate controls (vehicle, pomalidomide, rapamycin).
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., ß-Actin or GAPDH) to ensure equal protein loading.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the vehicle control.
Diagrams and Visualizations
Caption: Mechanism of action for RC32-mediated FKBP12 degradation.
Caption: Troubleshooting workflow for inconsistent FKBP12 degradation.
References
- 1. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.co.jp [revvity.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of RC32 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the RC32 PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is RC32 PROTAC and what is its intended target?
RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the FK506-Binding Protein 12 (FKBP12).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of Rapamycin) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity forces the ubiquitination of FKBP12, marking it for degradation by the proteasome.
Q2: What are the known on-target effects of RC32?
The primary on-target effect of RC32 is the potent and selective degradation of FKBP12.[1][2] Studies have shown that RC32 efficiently degrades FKBP12 in a variety of human and animal cell lines, as well as in vivo in mice, rats, pigs, and rhesus monkeys.[2][3] Notably, RC32 has been reported to not inhibit mTOR or Calcineurin, which are known downstream effects of the parent FKBP12 ligand, Rapamycin, suggesting a more specific mode of action.[3]
Q3: What are the potential off-target effects of RC32?
Potential off-target effects of RC32 can be categorized as follows:
-
Degradation of related family members: Some studies have indicated that RC32 may cause the degradation of other FKBP family members, specifically FKBP4 and FKBP5, although this effect may be less pronounced than the degradation of FKBP12.[4]
-
Pomalidomide-related off-targets: The pomalidomide (B1683931) moiety of RC32 recruits the CRBN E3 ligase. Pomalidomide and other immunomodulatory drugs (IMiDs) are known to induce the degradation of so-called "neosubstrates," which are not the intended targets of the PROTAC. These often include zinc finger transcription factors.[5]
-
"Hook effect" induced off-targets: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for ternary complex formation and subsequent degradation. This "hook effect" can sometimes lead to off-target pharmacology.[6][7]
Q4: How can I assess the potential off-target effects of RC32 in my experiments?
A multi-pronged approach is recommended to identify and validate potential off-target effects:
-
Global Proteomics: Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[8][9]
-
Western Blotting: This technique can be used to validate the findings from proteomics by specifically examining the levels of suspected off-target proteins.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm whether RC32 directly binds to potential off-target proteins inside the cell.
-
Cell Viability Assays: Assays such as the MTT assay can determine if off-target effects are leading to cellular toxicity.
Troubleshooting Guides
Problem: Unexpected Phenotype or Toxicity Observed
Possible Cause 1: Off-target protein degradation.
-
Troubleshooting Step 1: Perform Global Proteomics. Conduct a quantitative proteomics experiment (e.g., using TMT labeling) to compare the proteome of cells treated with RC32 to a vehicle control. This will provide a global view of all proteins that are up- or down-regulated.
-
Troubleshooting Step 2: Analyze Proteomics Data. Identify proteins that are significantly downregulated upon RC32 treatment, other than FKBP12. Pay close attention to other FKBP family members and known pomalidomide neosubstrates (e.g., zinc finger proteins).
-
Troubleshooting Step 3: Validate with Western Blot. Confirm the degradation of top off-target candidates identified from the proteomics data using specific antibodies.
Possible Cause 2: High concentration leading to the "Hook Effect" and non-specific toxicity.
-
Troubleshooting Step 1: Perform a Dose-Response Curve. Treat cells with a wide range of RC32 concentrations and measure both the degradation of FKBP12 and cell viability (e.g., using an MTT assay).
-
Troubleshooting Step 2: Determine the Optimal Concentration. Identify the concentration range where maximal FKBP12 degradation is achieved with minimal cytotoxicity. Concentrations above this range may induce the "hook effect" and off-target toxicity.
Problem: Inconsistent Degradation of FKBP12
Possible Cause 1: Cell line variability.
-
Troubleshooting Step 1: Characterize E3 Ligase Expression. Ensure that the cell line used expresses sufficient levels of CRBN, the E3 ligase recruited by RC32. This can be checked by Western blot or proteomics.
-
Troubleshooting Step 2: Test in Multiple Cell Lines. If possible, confirm the degradation of FKBP12 in a different cell line to ensure the effect is not cell-type specific.
Possible Cause 2: Issues with the RC32 compound.
-
Troubleshooting Step 1: Confirm Compound Integrity. Ensure the RC32 compound is of high purity and has been stored correctly to prevent degradation.
-
Troubleshooting Step 2: Use a Negative Control. A negative control, such as an epimer of RC32 that cannot bind to CRBN, can help confirm that the observed degradation is dependent on the recruitment of the E3 ligase.
Data Presentation
Table 1: Representative Quantitative Proteomics Data for a Pomalidomide-Based PROTAC
The following table presents representative data from a quantitative proteomics experiment on a pomalidomide-based PROTAC targeting BRD4. This illustrates the type of data you can expect from such an experiment and how to identify on- and off-target effects.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| BRD4 | -3.5 | < 0.001 | On-Target |
| BRD2 | -2.8 | < 0.001 | Off-Target (Related Family Member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (Related Family Member) |
| ZFP91 | -1.5 | < 0.05 | Off-Target (Neosubstrate) |
| IKZF1 | -1.8 | < 0.01 | Off-Target (Neosubstrate) |
| GAPDH | 0.1 | > 0.05 | No significant change |
| ACTB | -0.05 | > 0.05 | No significant change |
Note: This data is for illustrative purposes and is based on a BRD4-targeting PROTAC. Similar patterns of on-target degradation, degradation of related family members, and degradation of neosubstrates can be expected for RC32.
Table 2: Qualitative Summary of Known RC32 Off-Target Effects
| Off-Target Protein | Evidence | Reference |
| FKBP4 | Partial degradation observed in some cell lines. | [4] |
| FKBP5 | Partial degradation observed in some cell lines. | [4] |
Experimental Protocols
Quantitative Proteomics (TMT-based)
This protocol outlines a general workflow for identifying off-target effects of RC32 using Tandem Mass Tag (TMT)-based quantitative proteomics.
a. Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells with RC32 at the desired concentration (e.g., the concentration that gives maximal FKBP12 degradation) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells by scraping and wash twice with ice-cold PBS.
b. Protein Extraction and Digestion:
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each sample and perform reduction, alkylation, and tryptic digestion.
c. TMT Labeling and Mass Spectrometry:
-
Label the resulting peptides from each sample with a unique TMT reagent.
-
Pool the labeled samples and perform fractionation using high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
d. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in RC32-treated samples compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of RC32 to potential off-target proteins in a cellular context.
a. Cell Treatment:
-
Treat intact cells with RC32 or a vehicle control for a short period (e.g., 1 hour).
b. Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes.
-
Lyse the cells by freeze-thaw cycles.
c. Separation and Detection:
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stable proteins.
-
Analyze the amount of the protein of interest in the supernatant by Western blot.
d. Data Analysis:
-
A shift in the melting curve of a protein in the presence of RC32 compared to the vehicle control indicates direct binding.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of RC32 and a vehicle control.
b. MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
c. Formazan (B1609692) Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of RC32 that causes 50% inhibition of cell viability).
Visualizations
Caption: Mechanism of action of RC32 PROTAC.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Navigating the PROTAC Hook Effect: A Technical Support Center for RC32 Users
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge encountered in experiments involving Proteolysis Targeting Chimeras (PROTACs) like RC32.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC-mediated protein degradation, where at high concentrations, the efficacy of the PROTAC decreases.[1] This results in a bell-shaped dose-response curve, where maximum protein degradation is achieved at an optimal intermediate concentration, while both lower and higher concentrations show reduced degradation.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.
Q2: What is RC32 and how does it work?
A2: RC32 is a potent PROTAC designed to induce the degradation of the FKBP12 protein.[2][3] It functions as a heterobifunctional molecule, consisting of a ligand that binds to the target protein, FKBP12 (a derivative of rapamycin), and another ligand that recruits an E3 ubiquitin ligase, in this case, cereblon (CRBN), which is a derivative of pomalidomide.[2][3] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[2]
Q3: How can I determine if I am observing a hook effect in my RC32 experiment?
A3: The most direct way to identify a hook effect is by performing a dose-response experiment over a wide range of RC32 concentrations. A classic indicator is a bell-shaped or U-shaped curve when plotting percent degradation against PROTAC concentration. If you observe that degradation decreases as you move to higher concentrations after reaching a peak, you are likely observing the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for RC32 shows a distinct bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the classic PROTAC hook effect.
-
Troubleshooting Steps:
-
Confirm the Optimal Concentration: Identify the concentration of RC32 that yields the maximum degradation (Dmax). This is the peak of your bell-shaped curve. For future experiments, use concentrations at or below this optimal level to ensure you are in the productive degradation range.
-
Widen the Concentration Range: If you haven't already, expand your dose-response curve to include even lower concentrations (e.g., picomolar range) to fully characterize the degradation profile.
-
Consider Linker Optimization (for future PROTAC design): While you cannot change the linker of your current RC32 molecule, this observation is critical for designing next-generation PROTACs. The length, rigidity, and composition of the linker are crucial for stabilizing the ternary complex and can be modified to mitigate the hook effect.[4][5] A well-designed linker can promote positive cooperativity in the formation of the ternary complex.[4]
-
Problem 2: I am not seeing any degradation of FKBP12 with RC32 at my chosen concentrations.
-
Likely Cause: The concentrations tested may be too high and fall on the right side of the hook effect curve, or there may be an issue with the experimental setup.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is crucial to test a wide range of concentrations, starting from the low nanomolar or even picomolar range. The reported DC50 for RC32 in Jurkat cells is approximately 0.3 nM, so significant degradation should be observed at low nanomolar concentrations.[3]
-
Verify Cell Line Components: Ensure that your cell line expresses both the target protein (FKBP12) and the recruited E3 ligase (CRBN) at sufficient levels.
-
Confirm Compound Integrity: Verify the purity and stability of your RC32 compound.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for RC32 treatment to observe maximal degradation.
-
Quantitative Data
Table 1: Representative Dose-Response Data for RC32 Demonstrating the Hook Effect
| RC32 Concentration (nM) | % FKBP12 Degradation (Hypothetical) |
| 0.01 | 15% |
| 0.1 | 45% |
| 1 | 85% |
| 10 | 95% (Dmax) |
| 100 | 70% |
| 1000 | 40% |
| 10000 | 20% |
This table presents hypothetical data to illustrate a typical hook effect. Actual results may vary depending on the experimental conditions.
Table 2: Key Parameters for RC32
| Parameter | Value | Cell Line | Reference |
| DC50 | ~0.3 nM | Jurkat | [3] |
| DC50 | 0.9 nM | Hep3B | [6] |
| DC50 | 0.4 nM | HuH7 | [6] |
| E3 Ligase Recruited | Cereblon (CRBN) | N/A | [2][3] |
| Target Protein | FKBP12 | N/A | [2][3] |
Experimental Protocols
Protocol 1: Western Blotting for FKBP12 Degradation
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of RC32 (e.g., from 0.01 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FKBP12 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the FKBP12 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of the PROTAC RC32.
Caption: The formation of productive vs. non-productive complexes.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Initial searches for a compound referred to as "RC32" in the context of pomalidomide-related off-targets on zinc finger proteins did not yield any specific information. The following technical support guide focuses on the well-documented mechanism and off-target effects of pomalidomide (B1683931) on zinc finger proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pomalidomide?
A1: Pomalidomide acts as a "molecular glue" by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins.[1][3]
Q2: What are the primary therapeutic targets of pomalidomide?
A2: The primary therapeutic targets of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5] These are zinc finger proteins that are crucial for the survival of multiple myeloma cells.[5] Their degradation leads to anti-proliferative and pro-apoptotic effects in these cancer cells.[1][4]
Q3: Does pomalidomide have off-target effects on other zinc finger proteins?
A3: Yes, pomalidomide and other thalidomide (B1683933) analogs are known to induce the degradation of a number of Cys2-His2 (C2H2) zinc finger proteins beyond Ikaros and Aiolos.[6][7] This is an area of active research, as these off-target effects could contribute to both the therapeutic efficacy and potential side effects of the drug.[6][8] For example, ZFP91 is another zinc finger protein identified as a pomalidomide-dependent CRL4CRBN substrate.[9]
Q4: How can I identify novel off-targets of pomalidomide or related molecules in my experiments?
A4: Several experimental approaches can be used to identify novel protein targets. A common and powerful technique is affinity chromatography coupled with mass spectrometry (MS). Another widely used method is the Cellular Thermal Shift Assay (CETSA), which can detect direct binding of a compound to its target protein in a cellular context.[10][11][12]
Q5: What is the role of the C2H2 zinc finger domain in pomalidomide-mediated degradation?
A5: The C2H2 zinc finger domain of target proteins is recruited to the drug-CRBN interface.[7] The binding of pomalidomide to CRBN creates a permissive surface that can be recognized by the zinc finger domains of neosubstrates like IKZF1 and IKZF3, leading to their ubiquitination and degradation.[6][7]
Troubleshooting Guides
Affinity Chromatography-Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| Low yield of captured proteins | Inefficient immobilization of the pomalidomide analog bait. | - Ensure proper activation of the chromatography resin.- Optimize the coupling chemistry and reaction time. |
| Low binding affinity of the target protein to the bait. | - Increase the concentration of the cell lysate.- Perform binding at a lower temperature (e.g., 4°C) to stabilize interactions. | |
| Protein degradation during the experiment. | - Add protease inhibitors to all buffers.[13] | |
| High background of non-specific binding | Insufficient washing of the column. | - Increase the number and volume of wash steps.- Use a more stringent wash buffer (e.g., with a slightly higher salt concentration). |
| Hydrophobic or ionic interactions with the resin. | - Add a non-ionic detergent (e.g., 0.1% Tween-20) to the binding and wash buffers. | |
| Inconsistent results between replicates | Variability in cell lysate preparation. | - Standardize the cell lysis protocol.- Ensure consistent protein concentration across all samples. |
| Inconsistent column packing. | - If packing your own column, ensure a uniform and tightly packed bed.[13] |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No observable thermal shift for a known target | The compound is not cell-permeable. | - Verify cell permeability using other assays.- Consider using cell lysates instead of intact cells.[10] |
| Incorrect heating temperature or duration. | - Optimize the temperature range and heating time for the specific target protein.[11] | |
| The compound concentration is too low. | - Test a higher concentration of the compound.[11] | |
| High variability in protein levels at baseline (no heating) | Uneven cell seeding or lysis. | - Ensure a homogenous cell suspension before seeding.- Optimize the cell lysis protocol for complete and consistent lysis.[11] |
| Inaccurate protein quantification. | - Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate pipetting.[11] | |
| False positive thermal shift | The compound causes protein aggregation. | - Perform counter-screening assays to rule out non-specific aggregation.[12] |
| The compound interferes with the detection method (e.g., Western blot). | - Validate the antibody specificity and ensure the compound does not cross-react. |
Quantitative Data Summary
The following table summarizes the degradation of Ikaros and Aiolos in response to pomalidomide treatment in U266 multiple myeloma cells.
| Target Protein | Pomalidomide Concentration | Treatment Duration | % Reduction in Protein Level (Normalized to Actin) |
| Ikaros (IKZF1) | 0.01 µM | 6 hours | ~20% |
| 0.1 µM | 6 hours | ~50% | |
| 1 µM | 6 hours | ~80% | |
| Aiolos (IKZF3) | 0.01 µM | 6 hours | ~40% |
| 0.1 µM | 6 hours | ~70% | |
| 1 µM | 6 hours | >90% |
Data is estimated from densitometry graphs presented in related research.[4]
Experimental Protocols
Affinity Chromatography-Mass Spectrometry for Off-Target Identification
-
Bait Immobilization:
-
Synthesize a pomalidomide analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the pomalidomide analog with the activated beads according to the manufacturer's protocol to achieve covalent coupling.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Capture:
-
Incubate the pomalidomide-coupled beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been treated with a blocking agent (e.g., ethanolamine) instead of the pomalidomide analog.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer, SDS-PAGE sample buffer, or by competing with a high concentration of free pomalidomide).
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if a low pH elution was used.
-
Perform an in-solution or in-gel tryptic digest of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Compare the proteins identified in the pomalidomide-analog sample with the negative control to identify specific binders.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Seed cells in a suitable culture dish and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of pomalidomide or a vehicle control (e.g., DMSO) and incubate for a specific time (e.g., 1-2 hours) at 37°C.[14]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target zinc finger protein in the soluble fraction by Western blot using a specific antibody.[11]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the pomalidomide-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of pomalidomide indicates stabilization of the target protein and therefore, direct binding.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting RC32-Mediated FKBP12 Degradation
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the PROTAC® degrader RC32 and encountering challenges with achieving the expected degradation of its target protein, FKBP12.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for RC32?
A: RC32 is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[1] It works by inducing proximity between the target protein, FKBP12, and an E3 ubiquitin ligase called Cereblon (CRBN).[2][3]
The mechanism involves three key steps:
-
Ternary Complex Formation: RC32 simultaneously binds to FKBP12 (via its Rapamycin-derived warhead) and to Cereblon (via its Pomalidomide-derived ligand), forming a stable ternary complex.[1][2]
-
Ubiquitination: Once in close proximity, Cereblon tags FKBP12 with ubiquitin molecules.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[1][4]
The process is catalytic, meaning a single molecule of RC32 can induce the degradation of multiple FKBP12 protein molecules.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Q2: I am not observing any FKBP12 degradation. What are the most common issues?
A: Failure to observe degradation can stem from several factors related to the compound, the experimental setup, or the biological system. Below is a logical workflow to diagnose the issue.
References
Technical Support Center: Investigating Protein Degradation Mechanisms with Proteasome Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing proteasome inhibitors to confirm the degradation mechanism of proteins, using RC32 as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the ubiquitin-proteasome pathway (UPP) and how do proteasome inhibitors interfere with it?
The ubiquitin-proteasome pathway is the principal mechanism for the degradation of most intracellular proteins in eukaryotic cells.[1][2] It is responsible for a wide range of cellular activities, including the removal of misfolded or aged proteins and the regulation of cell cycle progression.[3][4] The process involves tagging proteins for degradation with a small protein called ubiquitin.[2][5] This polyubiquitinated protein is then recognized and degraded by a large protein complex called the 26S proteasome.[5][6]
Proteasome inhibitors are compounds that block the proteolytic activity of the 20S catalytic core of the proteasome.[3][4] By doing so, they prevent the breakdown of ubiquitinated proteins, leading to their accumulation within the cell.[4][7] This allows researchers to study the stability of specific proteins and determine if they are degraded via the UPP.
Q2: How can I determine if my protein of interest, for example, RC32, is degraded by the proteasome?
To ascertain if a protein like RC32 is a substrate for the proteasome, you can treat cells that express RC32 with a proteasome inhibitor (e.g., MG-132, bortezomib). If RC32 is degraded through the UPP, its levels should increase upon proteasome inhibition because its degradation is blocked. This accumulation can be detected by methods such as Western blotting.[8] To confirm this, a pre-treatment with a proteasome inhibitor before the addition of a potential degrader (like a PROTAC) should rescue the protein levels.[8]
Q3: What are the appropriate controls to include in my experiment?
Proper controls are crucial for the correct interpretation of your results:
-
Vehicle Control: Treat cells with the solvent used to dissolve the proteasome inhibitor (e.g., DMSO) to account for any effects of the solvent itself.
-
Positive Control: Monitor the levels of a known short-lived proteasome substrate, such as p53 or c-Myc.[2][8] An accumulation of this protein will confirm that the proteasome inhibitor is active in your experimental setup.[8]
-
Loading Control: When performing Western blotting, use a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[8]
Q4: I am observing high levels of cell toxicity after treating with a proteasome inhibitor. What can I do to mitigate this?
High cell toxicity or cell death is a common issue with proteasome inhibitors, as they can induce apoptosis, especially in cancer cells.[4][8] To reduce toxicity:
-
Perform a dose-response curve: This will help you determine the optimal concentration of the inhibitor that effectively blocks the proteasome without causing excessive cell death.[1][8]
-
Reduce the incubation time: A time-course experiment can identify the earliest time point at which you can detect the accumulation of your protein of interest.[8]
-
Consider a pan-caspase inhibitor: Co-treatment with a pan-caspase inhibitor can help determine if the observed effects are dependent on apoptosis.[8]
Troubleshooting Guides
Issue 1: The level of my target protein (e.g., RC32) does not increase after treatment with a proteasome inhibitor.
| Possible Cause | Troubleshooting Step |
| Ineffective Proteasome Inhibition | The concentration of the inhibitor may be too low, or the incubation time too short. Optimize these parameters through dose-response and time-course experiments.[8] The specific cell line might also be resistant to the chosen inhibitor.[8] |
| Confirmation of Inhibitor Activity | Confirm that the inhibitor is working by checking for the accumulation of a known proteasome substrate (e.g., p53) or by directly measuring proteasome activity using a fluorogenic peptide substrate assay.[1][8] |
| Alternative Degradation Pathways | The protein of interest may be degraded by other pathways, such as the autophagy-lysosome pathway.[8] When the proteasome is inhibited, cells can sometimes upregulate these alternative pathways.[8] |
| High Protein Stability | The target protein might have a very long half-life, making it difficult to observe significant accumulation within a typical experimental timeframe.[8] |
| Experimental Artifacts | Inadequate cell lysis or degradation by other proteases during sample preparation can affect the results.[8] Ensure proper sample handling and use of protease inhibitor cocktails. |
Issue 2: Inconsistent or variable results in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | The primary antibody may have low affinity or specificity. Use a well-validated antibody and optimize its concentration.[8] |
| Suboptimal Western Blot Protocol | Optimize transfer conditions, blocking, and antibody incubation times and temperatures. Consider using a high-sensitivity ECL substrate.[8] |
| Uneven Protein Loading | Quantify total protein concentration using a BCA or Bradford assay and ensure equal amounts of protein are loaded in each lane.[8] Normalize the band intensity of your target protein to a reliable loading control.[8] |
Data Presentation: Common Proteasome Inhibitors
| Inhibitor | Mechanism | Typical Working Concentration | Key Considerations |
| MG-132 | Reversible peptide aldehyde | 1-50 µM | Also inhibits other proteases like calpains and cathepsins at higher concentrations.[9][10] Rapidly oxidized in cell culture media, may require daily media changes for long experiments.[10] |
| Bortezomib (Velcade®) | Reversible boronic acid derivative | 20 µM - 50 µM | FDA-approved for multiple myeloma.[9] Can induce apoptosis.[4][8] Can have off-target effects on other serine proteases.[8] |
| Carfilzomib | Irreversible epoxyketone | 100 nM - 1 µM | More selective for the proteasome than bortezomib.[1][8] Associated with cardiotoxicity in some cases.[1][8] |
| Lactacystin | Irreversible β-lactone | 5-25 µM | Highly specific to the proteasome.[1][9] Covalently modifies the N-terminal threonine of catalytic subunits.[3][9] |
Experimental Protocols
Protocol 1: Determining Proteasome-Dependent Degradation of a Target Protein
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of the chosen proteasome inhibitor (e.g., MG-132) and a vehicle control (e.g., DMSO).
-
Treat cells with a range of concentrations of the proteasome inhibitor and the vehicle control for a predetermined amount of time (e.g., 4, 8, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against your target protein (e.g., RC32), a positive control protein (e.g., p53), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein levels to the loading control.
-
Protocol 2: Proteasome Activity Assay
-
Cell Lysate Preparation:
-
Treat cells with the proteasome inhibitor or vehicle control as described above.
-
Prepare cell lysates in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Activity Measurement:
-
In a black 96-well plate, add equal amounts of protein lysate to each well.[11]
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.[9]
-
Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.[8][11]
-
A decrease in fluorescence in the inhibitor-treated samples compared to the control indicates proteasome inhibition.[8]
-
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the site of action for proteasome inhibitors.
Caption: Experimental workflow for assessing proteasome-dependent protein degradation.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteasome Inhibitors [labome.com]
- 10. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of RC32 on FKBP4 and FKBP5 Protein Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of the PROTAC (Proteolysis Targeting Chimera) RC32 on FKBP4 and FKBP5 protein levels. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what is its primary target?
A1: RC32 is a potent, cell-permeable PROTAC designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).[1] It is a heterobifunctional molecule that consists of Rapamycin, a ligand for FKBP12, chemically linked to Pomalidomide, a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing FKBP12 into proximity with the E3 ligase complex, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12.
Q2: Does RC32 affect the protein levels of FKBP4 and FKBP5?
A2: There is evidence to suggest that RC32 may have off-target effects on other members of the FKBP family, including FKBP4 and FKBP5. One study has shown that RC32 can cause some degradation of both FKBP4 and FKBP5, although it is most efficient at degrading its primary target, FKBP12.[2] However, another study reported no evident degradation of FKBP51 (the protein product of the FKBP5 gene) in Jurkat cells treated with RC32.[3][4] This discrepancy may be cell-type specific or dependent on the experimental conditions.
Q3: Why might RC32 have an effect on FKBP4 and FKBP5?
A3: The potential for off-target effects of RC32 on FKBP4 and FKBP5 stems from the shared structural similarities among the FKBP protein family. Rapamycin, the component of RC32 that binds to the target protein, is known to bind with high affinity to most members of the FKBP family.[5] This promiscuity in binding means that RC32 could potentially recruit FKBP4 and FKBP5 to the E3 ligase, leading to their degradation, albeit likely with lower efficiency than for FKBP12.
Q4: What is the mechanism of action for RC32?
A4: RC32 functions via the PROTAC mechanism. It simultaneously binds to its target protein (primarily FKBP12) and an E3 ubiquitin ligase (CRBN). This forms a ternary complex, bringing the target protein into close proximity to the E3 ligase. The E3 ligase then tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome, the cell's protein disposal system.
Troubleshooting Guide
Issue 1: Inconsistent degradation of FKBP4/FKBP5 observed with RC32 treatment.
-
Possible Cause 1: Cell-type specific protein expression. The relative abundance of FKBP12, FKBP4, and FKBP5 can vary significantly between different cell lines. In cells with high levels of FKBP12, RC32 may be predominantly sequestered by its primary target, leading to minimal off-target effects on FKBP4 and FKBP5.
-
Troubleshooting Tip 1: Before initiating your experiment, perform a baseline Western blot to determine the endogenous protein levels of FKBP12, FKBP4, and FKBP5 in your chosen cell line. This will help in interpreting the degradation data.
-
Possible Cause 2: Suboptimal RC32 concentration or treatment duration. The efficiency of PROTAC-mediated degradation is highly dependent on the concentration and incubation time. Off-target degradation may only be apparent at higher concentrations or after longer treatment periods.
-
Troubleshooting Tip 2: Perform a dose-response and time-course experiment. Titrate RC32 concentrations (e.g., from nanomolar to micromolar ranges) and vary the treatment duration (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for observing effects on FKBP4 and FKBP5.
Issue 2: No degradation of FKBP4 or FKBP5 is observed.
-
Possible Cause 1: High selectivity of RC32 in the experimental system. As suggested by some studies, RC32 may exhibit high selectivity for FKBP12 in certain cellular contexts, resulting in no detectable degradation of FKBP4 or FKBP5.
-
Troubleshooting Tip 1: Consider using a positive control for off-target effects if available. Alternatively, if the goal is to degrade FKBP4 or FKBP5, specific PROTACs for these proteins should be used.
-
Possible Cause 2: Antibody quality for Western blotting. The antibodies used to detect FKBP4 and FKBP5 may not be sensitive enough to detect subtle changes in protein levels.
-
Troubleshooting Tip 2: Validate your FKBP4 and FKBP5 antibodies using positive and negative controls (e.g., cell lysates with known expression levels or siRNA-mediated knockdown of the target proteins). Ensure the antibodies do not cross-react with other FKBP family members.[6][7]
Quantitative Data Summary
The following table summarizes the known degradation data for RC32. Note that quantitative data for the degradation of FKBP4 and FKBP5 by RC32 is limited and may be cell-type dependent.
| Target Protein | PROTAC | Concentration for 50% Degradation (DC50) | Cell Line | Reference |
| FKBP12 | RC32 | ~0.3 nM | Jurkat | [3][4] |
| FKBP12 | RC32 | 0.9 nM | Hep3B | [8] |
| FKBP12 | RC32 | 0.4 nM | HuH7 | [8] |
| FKBP4 | RC32 | Some degradation observed | Myeloma cells | [2] |
| FKBP5 | RC32 | Some degradation observed | Myeloma cells | [2] |
| FKBP51 (FKBP5) | RC32 | No evident degradation | Jurkat | [3][4] |
Experimental Protocols
Western Blotting for FKBP4 and FKBP5 Protein Levels
This protocol outlines the steps to assess the protein levels of FKBP4 and FKBP5 in cell lysates following treatment with RC32.
1. Cell Lysis:
- Culture cells to the desired confluency and treat with RC32 at various concentrations and for different durations. Include a vehicle-treated control.
- After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the soluble proteins.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for FKBP4 or FKBP5 overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Investigate RC32-mediated Ternary Complex Formation
This protocol can be adapted to investigate whether RC32 can induce the formation of a ternary complex between FKBP4/FKBP5 and the CRBN E3 ligase.
1. Cell Lysis:
- Treat cells with RC32 or a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
2. Immunoprecipitation:
- Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with an antibody against either FKBP4, FKBP5, or CRBN overnight at 4°C.
- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing:
- Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
- Analyze the eluted proteins by Western blotting using antibodies against FKBP4, FKBP5, and CRBN to detect the presence of the ternary complex.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP5 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. FKBP5 (D5G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific efficacy of RC32 PROTAC
Welcome to the technical support center for the RC32 PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing RC32 for targeted protein degradation of FKBP12. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its cell line-specific efficacy.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it work?
A1: RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the FKBP12 protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the target protein (FKBP12) and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][4] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1] This targeted protein degradation approach allows for the study of protein function and has potential therapeutic applications.[3][5]
Q2: What is the target protein of RC32 and which E3 ligase does it recruit?
A2: The target protein of RC32 is the 12-kDa FK506-binding protein (FKBP12).[1][6] RC32 recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of FKBP12.[2][4]
Q3: In which cell lines has RC32 shown efficacy?
A3: RC32 has demonstrated efficacy in degrading FKBP12 in a variety of cell lines from different species, including human (Jurkat, INA-6), mouse, rat, and chicken cells.[1][4] It has also been shown to be effective in primary cardiac myocytes.[1]
Q4: What are the recommended starting concentrations and treatment times for RC32?
A4: The optimal concentration and treatment time can vary depending on the cell line and experimental goals. However, a good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 nM to 1000 nM for 12 to 24 hours.[2] In Jurkat cells, a DC50 (concentration for 50% degradation) of approximately 0.3 nM has been reported after a 12-hour treatment.[2][7]
Q5: How can I confirm that RC32 is working as expected in my experiment?
A5: The most common method to confirm RC32-mediated degradation of FKBP12 is by Western blotting. You should observe a dose-dependent decrease in FKBP12 protein levels in cells treated with RC32 compared to a vehicle control. Additionally, you can use proteasome inhibitors (e.g., bortezomib (B1684674) or carfilzomib) or a competitive ligand for Cereblon (e.g., pomalidomide) to rescue the degradation of FKBP12, which confirms the mechanism of action.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of FKBP12 observed. | 1. Suboptimal RC32 concentration: The concentration of RC32 may be too low for the specific cell line. 2. Insufficient treatment time: The incubation time may not be long enough for degradation to occur. 3. Low expression of Cereblon (CRBN) E3 ligase: The cell line may have low endogenous levels of CRBN, which is required for RC32's activity. 4. Poor cell permeability: Although designed to be cell-permeable, issues can arise in certain cell types. | 1. Perform a dose-response experiment: Test a wider range of RC32 concentrations (e.g., 0.1 nM to 10 µM). 2. Perform a time-course experiment: Assess FKBP12 levels at different time points (e.g., 4, 8, 12, 24 hours).[4] 3. Verify CRBN expression: Check the expression level of CRBN in your cell line by Western blot or qPCR. If low, consider using a different cell line with higher CRBN expression. 4. Consult literature for your cell type: Check if similar compounds have been successfully used in your cell line of interest. |
| High cell toxicity or off-target effects. | 1. RC32 concentration is too high: High concentrations can lead to off-target effects or general cellular stress. 2. Prolonged treatment: Extended exposure to the compound may induce toxicity. 3. Contamination of the compound. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce treatment time: Determine the minimum time required for significant degradation. 3. Ensure compound purity: Use a reliable source for RC32 and handle it according to the supplier's instructions. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect results. 2. Inconsistent RC32 preparation: Improper storage or handling of the RC32 stock solution. 3. Variability in Western blot procedure: Inconsistent loading, transfer, or antibody incubation. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a consistent density. 2. Properly store and handle RC32: Store the stock solution at -80°C and prepare fresh working solutions for each experiment.[2] 3. Standardize Western blot protocol: Use a loading control (e.g., β-actin or GAPDH) and ensure consistent execution of all steps. |
Cell Line Specific Efficacy of RC32
The following table summarizes the observed efficacy of RC32 in degrading FKBP12 in various cell lines.
| Cell Line | Species | Efficacy Metric | Concentration | Treatment Time | Reference |
| Jurkat | Human | DC50 ~0.3 nM | 0.1 - 1000 nM | 12 hours | [2][7] |
| INA-6 | Human | Enhanced BMP6-induced loss of cell viability | pM range | Not specified | [4] |
| Various | Human, Rat, Mouse, Chicken | Efficient degradation | 100 nM | 12 hours | [1] |
| Primary Cardiac Myocytes | Not specified | High degradation efficiency | 1 µM | 12 hours | [1] |
Experimental Protocols
Standard Protocol for FKBP12 Degradation Assay in Cultured Cells
This protocol provides a general workflow for assessing the degradation of FKBP12 induced by RC32 in a chosen cell line.
-
Cell Seeding:
-
Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase and at a suitable confluency (e.g., 70-80%) at the time of treatment.
-
-
Preparation of RC32 Working Solutions:
-
Prepare a stock solution of RC32 in DMSO (e.g., 10 mM). Store at -80°C.[2]
-
On the day of the experiment, prepare serial dilutions of RC32 in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of RC32 or vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired amount of time (e.g., 12 or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for FKBP12 and a loading control antibody (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the vehicle control.
-
Visualizations
Mechanism of Action of RC32 PROTAC
Caption: Mechanism of RC32-mediated degradation of FKBP12.
Experimental Workflow for RC32 Efficacy Testing
Caption: Standard workflow for evaluating RC32 efficacy.
Troubleshooting Logic for No FKBP12 Degradation
Caption: Troubleshooting flowchart for lack of RC32 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving RC32 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the therapeutic peptide RC32. The following information is designed to address common challenges encountered during the in vivo evaluation of RC32, with a focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significantly lower than expected plasma concentrations of RC32 in our rodent model following subcutaneous administration. What are the potential causes and how can we troubleshoot this?
A1: Low systemic exposure of a peptide like RC32 is a common challenge and can stem from several factors. The primary culprits are rapid enzymatic degradation and fast renal clearance. Here’s a systematic approach to troubleshoot and address this issue:
Troubleshooting Workflow:
Recommended Actions:
-
Assess In Vitro Stability: Before further in vivo work, determine the stability of RC32 in plasma. Peptides are susceptible to degradation by proteases present in the blood.[1][2] A short half-life in vitro will likely translate to poor exposure in vivo.
-
Structural Modifications: If plasma stability is low, consider structural modifications to RC32. Replacing L-amino acids at cleavage sites with D-amino acids can significantly inhibit proteolysis.[3] Cyclization of the peptide can also enhance stability by protecting the N- and C-termini from exopeptidases.[4]
-
Increase Hydrodynamic Size: Peptides with a small molecular weight are often rapidly cleared by the kidneys.[4][5] Increasing the apparent size of RC32 can prolong its circulation time.[5]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to RC32 can increase its half-life by shielding it from enzymatic degradation and reducing renal filtration.[6][7][8]
-
Lipidation: Acylating RC32 with a fatty acid can promote binding to serum albumin, which acts as a carrier and reduces clearance.[1][9]
-
The following table summarizes the expected pharmacokinetic impact of these modifications.
Table 1: Impact of Modification Strategies on RC32 Pharmacokinetics (Hypothetical Data)
| RC32 Formulation | Half-life (t½) in hours | Cmax (ng/mL) | AUC (ng*h/mL) |
| Unmodified RC32 | 0.5 | 150 | 225 |
| RC32 with D-amino acid substitution | 2.5 | 450 | 1,350 |
| PEGylated RC32 (20 kDa PEG) | 18 | 800 | 14,400 |
| Lipidated RC32 | 24 | 750 | 18,000 |
Q2: We are developing an oral formulation of RC32 but are seeing negligible bioavailability. What strategies can we employ to improve oral absorption?
A2: Oral delivery of peptides is notoriously difficult due to the harsh environment of the gastrointestinal (GI) tract and the poor permeability of the intestinal epithelium.[10][11] Achieving significant oral bioavailability for RC32 will likely require a multi-pronged approach.
Key Barriers to Oral Peptide Delivery:
-
Enzymatic Degradation: Proteases in the stomach and small intestine rapidly degrade peptides.[12]
-
Poor Permeability: The large size and hydrophilic nature of peptides limit their ability to cross the intestinal cell layer.[10][13]
Strategies for Enhancing Oral Bioavailability:
-
Formulation with Excipients:
-
Enzyme Inhibitors: Co-formulating RC32 with protease inhibitors like aprotinin (B3435010) or soybean trypsin inhibitor can protect it from degradation in the GI tract.[14]
-
Permeation Enhancers: Agents like sodium caprate can transiently open the tight junctions between intestinal cells, allowing for paracellular transport of RC32.[15]
-
-
Advanced Delivery Systems:
-
Nanoparticles: Encapsulating RC32 in nanoparticles made from biodegradable polymers (e.g., PLGA) can protect it from enzymatic degradation and facilitate its transport across the intestinal epithelium.[16][17][18][19]
-
Mucoadhesive Polymers: Formulations containing polymers like chitosan (B1678972) can increase the residence time of RC32 at the site of absorption.[10]
-
The diagram below illustrates how these strategies address the barriers to oral delivery.
Table 2: Comparison of Oral Formulation Strategies for RC32 (Hypothetical Data)
| Formulation Strategy | Oral Bioavailability (%) | Key Advantage |
| RC32 in Saline | < 0.1 | Baseline |
| RC32 with Protease Inhibitors | 0.5 - 1.5 | Protection from degradation[14] |
| RC32 with Permeation Enhancer | 1.0 - 2.5 | Improved absorption[15] |
| RC32 in PLGA Nanoparticles | 3.0 - 5.0 | Protection and enhanced uptake[19] |
| Combined Nanoparticle & Permeation Enhancer | 5.0 - 8.0 | Synergistic effect |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability of RC32
Objective: To determine the half-life of RC32 in plasma from the target species (e.g., rat, human).
Materials:
-
RC32 peptide stock solution
-
Pooled plasma with anticoagulant (e.g., K2EDTA) from the relevant species
-
Incubator or water bath at 37°C
-
Precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with RC32 stock solution to a final concentration of 1 µM. Mix gently.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma/peptide mixture.
-
Immediately add the aliquot to a tube containing the cold precipitation solution (e.g., 150 µL) to stop enzymatic activity and precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of intact RC32 at each time point.
-
Plot the percentage of remaining RC32 versus time and calculate the half-life.[20][21][22]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of RC32 and evaluate the effectiveness of permeation enhancers.[23][24]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
RC32 solution
-
Permeation enhancer solution (e.g., sodium caprate)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[25][26]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the experiment, wash the cell monolayers with transport buffer pre-warmed to 37°C.
-
Add the RC32 solution (with or without the permeation enhancer) to the apical (donor) side of the Transwell.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.
-
At the end of the experiment, also take a sample from the apical chamber.
-
Analyze the concentration of RC32 in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of RC32 appearance in the receiver chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
Table 3: Interpreting Caco-2 Permeability Results
| Papp (cm/s) | Predicted In Vivo Absorption |
| < 1 x 10⁻⁶ | Low |
| 1 - 10 x 10⁻⁶ | Moderate |
| > 10 x 10⁻⁶ | High |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 7. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polarispeptides.com [polarispeptides.com]
- 19. precisionnanomedicine.com [precisionnanomedicine.com]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
RC32 PROTAC versus FK506: A Comparative Guide to FKBP12 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct modalities for targeting FKBP12: the conventional inhibitor FK506 (Tacrolimus) and the targeted protein degrader, RC32 PROTAC. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to FKBP12 Targeting
FK506-binding protein 12 (FKBP12) is a highly conserved intracellular protein that functions as a peptidyl-prolyl isomerase, assisting in protein folding.[1][2][3] It is a well-established target for immunosuppressive drugs. FK506 (Tacrolimus) is a macrolide that binds to FKBP12, forming a complex that inhibits the phosphatase calcineurin, a key enzyme in T-cell activation.[1][2][3][4] More recently, the development of Proteolysis Targeting Chimeras (PROTACs) has enabled an alternative approach: instead of merely inhibiting the target protein, PROTACs mediate its complete degradation. RC32 is a potent PROTAC that induces the degradation of FKBP12.[5][6]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between FK506 and RC32 lies in their mechanism of action. FK506 acts as a traditional inhibitor, while RC32 is a degrader.
FK506: This molecule functions as a molecular "glue." It first binds to FKBP12.[1][4] The resulting FK506-FKBP12 complex then presents a novel composite surface that binds to and inhibits the phosphatase activity of calcineurin.[2][4][7] By inhibiting calcineurin, FK506 prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes required for T-cell activation, such as IL-2.[2] This ultimately leads to an immunosuppressive effect.[1][3]
RC32 PROTAC: RC32 is a heterobifunctional molecule. It consists of Rapamycin, a ligand that binds to FKBP12, connected via a linker to Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] By simultaneously binding to FKBP12 and CRBN, RC32 brings the target protein into close proximity with the E3 ligase machinery. This induced proximity results in the poly-ubiquitination of FKBP12, marking it for destruction by the cell's native protein disposal system, the proteasome.[8][9] Unlike FK506, this degradation-based approach can lead to a more profound and sustained target knockdown without directly inhibiting other proteins like calcineurin.[6]
Performance Data: A Head-to-Head Comparison
Quantitative data highlights the distinct pharmacological profiles of RC32 and FK506.
Table 1: In Vitro Potency and Affinity
| Parameter | RC32 PROTAC | FK506 |
| Mechanism | Induces FKBP12 Degradation | Inhibits FKBP12-Calcineurin Interaction |
| DC₅₀ (Degradation) | ~0.3 nM (Jurkat cells)[5][9] 0.4 nM (HuH7 cells)[6] 0.9 nM (Hep3B cells)[6] | Not Applicable |
| Binding Affinity (KD) | Not directly measured, but Rapamycin moiety binds with high affinity | 0.4 nM[10] |
| Inhibition Constant (Ki) | Not Applicable | ~1.7 nM[10] |
-
DC₅₀ (Degradation Concentration 50): The concentration of PROTAC required to degrade 50% of the target protein.
-
KD (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding.
-
Ki (Inhibition Constant): A measure of inhibitor potency.
Table 2: Comparison of Cellular Effects
| Cellular Effect | RC32 PROTAC | FK506 |
| FKBP12 Protein Level | Decreased (Degraded)[6] | No Change [8] |
| Calcineurin Activity | No Inhibition [6][11] | Inhibited [2][6] |
| mTOR Pathway Activity | No Inhibition [6][11] | No Inhibition |
| Immunosuppressive Activity | No [6][11] | Yes [1][2][3] |
| BMP Signaling | Activated [6] | Activated[6] |
Experimental Protocols
To validate the findings summarized above, the following standard experimental procedures are typically employed.
Western Blotting for FKBP12 Degradation
This assay directly measures the amount of FKBP12 protein remaining in cells after treatment.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, Hep3B) at a desired density. Treat with a dose-response range of RC32 (e.g., 0.1 nM to 1000 nM) or vehicle control for a specified time (e.g., 12 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for FKBP12 overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.
Calcineurin Activity (NFAT Reporter Assay)
This functional assay measures the downstream consequences of calcineurin inhibition.
-
Cell Line: Use a T-cell line (e.g., Jurkat) stably transfected with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of FK506, RC32, or vehicle control for 1-2 hours. Stimulate T-cell activation and subsequent calcineurin activity using PMA and Ionomycin.[6]
-
Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: A decrease in luciferase signal in FK506-treated cells compared to the stimulated control indicates calcineurin inhibition. RC32 is not expected to inhibit this signal.[6]
mTOR Activity (p-S6K Western Blot)
This assay determines if the compounds affect the mTOR pathway, a known target of the Rapamycin-FKBP12 complex (but not RC32).
-
Cell Culture and Treatment: Treat cells (e.g., Hep3B) with RC32, FK506, Rapamycin (as a positive control), or vehicle.
-
Lysis and Western Blot: Perform cell lysis and western blotting as described above.
-
Antibody Incubation: Probe membranes with primary antibodies against phosphorylated S6 Kinase (p-S6K), total S6K, and a loading control.
-
Analysis: A reduction in the p-S6K/total S6K ratio indicates mTOR pathway inhibition. This effect is expected with Rapamycin but not with RC32 or FK506.[6]
Summary of Key Differences
The choice between RC32 and FK506 depends entirely on the desired biological outcome.
-
FK506 is an immunosuppressant . Its therapeutic value derives from the formation of the FKBP12-FK506 complex, which then inhibits calcineurin. The binding to FKBP12 is a prerequisite for its primary mechanism of action.
-
RC32 is a selective FKBP12 degrader . Its primary action is the elimination of the FKBP12 protein. A significant advantage of this approach is that it avoids the off-target (or on-pathway) inhibition of calcineurin, thereby showing no immunosuppressive activity.[6][8][11] This makes RC32 and similar PROTACs valuable research tools to study the specific functions of FKBP12 in isolation from the calcineurin pathway and presents a potential therapeutic strategy for diseases where FKBP12 knockdown is desired without inducing immunosuppression.[6]
References
- 1. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. Modeling the interaction between FK506 and FKBP12: a mechanism for formation of the calcineurin inhibitory complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of FKBP12 PROTACs: RC32, 5a1, and 6b4
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of three prominent FKBP12-targeting PROTACs: RC32, 5a1, and 6b4. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to FKBP12 PROTACs
FKBP12 is a ubiquitously expressed protein that acts as a cis-trans prolyl isomerase and is involved in various cellular processes, including the regulation of the ryanodine (B192298) receptor and the TGF-β signaling pathway. By degrading FKBP12, PROTACs can modulate these pathways, offering therapeutic potential in areas such as oncology and immunology. The PROTACs discussed herein—RC32, 5a1, and 6b4—are heterobifunctional molecules designed to induce the degradation of FKBP12 through the ubiquitin-proteasome system.
Molecular Composition and Mechanism of Action
RC32, 5a1, and 6b4 are all designed to bind to FKBP12 and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of FKBP12 by the proteasome.
-
RC32 is a commercially available PROTAC that utilizes rapamycin (B549165) as the FKBP12-binding ligand and pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.[1]
-
5a1 and 6b4 are novel PROTACs that employ a different FKBP12 binder and recruit the von Hippel-Lindau (VHL) E3 ligase.[1] While they share the same linker and E3 ligase ligand, they differ in their FKBP12 binding moiety.[1]
The general mechanism of action for these PROTACs is illustrated in the following diagram:
Caption: General mechanism of FKBP12 degradation by PROTACs.
Quantitative Comparison of In Vitro Performance
The following tables summarize the key quantitative data from comparative studies of RC32, 5a1, and 6b4.
Table 1: FKBP12 Degradation Efficiency
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| RC32 | Jurkat | ~0.3 | >90 | 12 | Cereblon |
| 5a1 | INA-6 | Not explicitly stated, but potent at 1 nM | >95 | 18 | VHL |
| 6b4 | INA-6 | Not explicitly stated, but potent at 1 nM | >90 | 18 | VHL |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data for RC32 is from a study in Jurkat cells, while data for 5a1 and 6b4 is from a study in INA-6 multiple myeloma cells. Direct comparison of absolute DC50 values should be made with caution due to different cell lines and experimental conditions.
Table 2: Selectivity Profile
| PROTAC | FKBP4 Degradation | FKBP5 Degradation |
| RC32 | Some degradation | Some degradation |
| 5a1 | No significant degradation | No significant degradation |
| 6b4 | Some degradation | Some degradation |
Selectivity was assessed by Western blotting for related FKBP family members.
Table 3: Functional Activity - Potentiation of BMP6-induced SMAD1/5 Activity
| PROTAC | Potency in Potentiating BMP6-induced SMAD1/5 Activity |
| RC32 | Potent |
| 5a1 | More potent than RC32 |
| 6b4 | More potent than RC32 |
Activity was measured using a luciferase reporter assay in INA-6 BRE-luc cells.
Signaling Pathway: BMP/SMAD Pathway Activation
Degradation of FKBP12 by these PROTACs leads to the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 normally binds to and inhibits the BMP type I receptor, preventing its activation. By degrading FKBP12, the receptor is released, leading to the phosphorylation of SMAD1 and SMAD5, which then translocate to the nucleus to regulate gene expression.
Caption: Activation of the BMP/SMAD pathway following FKBP12 degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Western Blotting for FKBP12 Degradation
This protocol is used to quantify the amount of FKBP12 protein in cells following treatment with PROTACs.
Experimental Workflow:
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
INA-6 multiple myeloma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1 ng/mL IL-6.
-
Cells were seeded and treated with varying concentrations of RC32, 5a1, or 6b4 for the indicated times (e.g., 18 hours).
-
-
Cell Lysis:
-
Cells were harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Lysates were incubated on ice for 30 minutes and then centrifuged to pellet cell debris.
-
-
Protein Quantification:
-
Protein concentration in the supernatant was determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against FKBP12 overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities were quantified using densitometry software, and FKBP12 levels were normalized to a loading control (e.g., GAPDH or β-actin).
-
Luciferase Reporter Assay for SMAD1/5 Activity
This assay measures the activation of the BMP/SMAD signaling pathway by quantifying the activity of a luciferase reporter gene under the control of a SMAD-responsive promoter.
Detailed Protocol:
-
Cell Line:
-
INA-6 cells stably expressing a BMP-responsive element (BRE) driving firefly luciferase expression (INA-6 BRE-luc) were used.
-
-
Assay Procedure:
-
INA-6 BRE-luc cells were seeded in 96-well plates.
-
Cells were treated with BMP6 in the presence or absence of varying concentrations of RC32, 5a1, or 6b4.
-
After an incubation period (e.g., 18 hours), luciferase activity was measured using a luciferase assay system according to the manufacturer's instructions.
-
Luminescence was read on a plate reader.
-
Cell Viability Assay
This assay assesses the effect of PROTAC treatment, in combination with BMPs, on the viability of multiple myeloma cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
INA-6 cells were seeded in 96-well plates.
-
Cells were treated with BMPs (e.g., BMP6) in the presence or absence of RC32, 5a1, or 6b4.
-
-
MTT Assay:
-
After the treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
-
Summary and Conclusion
This comparative guide highlights the key differences and similarities between the FKBP12 PROTACs RC32, 5a1, and 6b4. While all three molecules effectively degrade FKBP12, the novel PROTACs 5a1 and 6b4 demonstrate enhanced potency in potentiating BMP6-induced SMAD1/5 activity compared to RC32.[1] Furthermore, 5a1 exhibits a more selective degradation profile, with no significant off-target degradation of FKBP4 and FKBP5 observed.[1]
The choice of a specific FKBP12 PROTAC for research or therapeutic development will depend on the desired potency, selectivity profile, and the specific cellular context. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these promising molecules.
References
RC32 PROTAC vs. Rapamycin: A Comparative Guide on Specificity and Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RC32 PROTAC and rapamycin (B549165), focusing on their specificity, mechanisms of action, and supporting experimental data. The information presented aims to clarify the distinct therapeutic strategies these molecules offer, with RC32 acting as a targeted protein degrader and rapamycin as a kinase inhibitor.
This comparative analysis reveals that while both molecules interact with FKBP12, they elicit fundamentally different downstream effects. RC32 is a proteolysis-targeting chimera (PROTAC) designed to specifically eliminate the FKBP12 protein. In contrast, rapamycin is an allosteric inhibitor of the mTORC1 kinase, a function mediated by its complex with FKBP12. This distinction in their mechanism of action leads to significant differences in their target specificity and overall cellular impact.
Mechanism of Action: Degradation vs. Inhibition
RC32 PROTAC: Targeted Degradation of FKBP12
RC32 is a heterobifunctional molecule that links rapamycin, a high-affinity ligand for FKBP12, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to FKBP12 and CRBN, RC32 forms a ternary complex that brings the E3 ligase into close proximity with FKBP12. This proximity facilitates the transfer of ubiquitin molecules to FKBP12, marking it for degradation by the proteasome.[1][2] Consequently, the primary and intended effect of RC32 is the selective removal of FKBP12 protein from the cell. Studies have shown that RC32 does not inhibit mTOR or calcineurin, thereby avoiding the immunosuppressive side effects associated with rapamycin and other FKBP12 ligands like FK506.[3][4]
Rapamycin: Allosteric Inhibition of mTORC1
Rapamycin functions by first forming a high-affinity complex with the intracellular protein FKBP12.[5][6] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mechanistic target of rapamycin (mTOR) kinase, specifically within the mTOR Complex 1 (mTORC1).[7][8] This binding event does not directly inhibit the catalytic activity of mTOR but rather acts allosterically to prevent mTORC1 from accessing its substrates, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and metabolism.[5][6][9]
Quantitative Comparison of Molecular Interactions and Efficacy
The following tables summarize the key quantitative parameters for RC32 PROTAC and rapamycin, highlighting their distinct profiles in terms of binding affinity and efficacy.
Table 1: Binding Affinities
| Molecule | Binding Partner | Dissociation Constant (Kd) |
| Rapamycin | FKBP12 | ~0.2 nM[2][10] |
| Rapamycin-FKBP12 Complex | mTOR (FRB domain) | ~12 nM[3][10] |
| Rapamycin | mTOR (FRB domain) | ~26 µM[3][10] |
Table 2: RC32 PROTAC Degradation Efficacy
| Parameter | Value | Cell Line |
| DC50 (50% Degradation Concentration) | ~0.3 nM[8][11][12] | Jurkat cells |
| DC50 | 0.4 nM | HuH7 cells[4] |
| DC50 | 0.9 nM | Hep3B cells[4] |
Specificity and Off-Target Effects
A key differentiator between RC32 and rapamycin is their target specificity.
RC32 PROTAC:
RC32 is designed for high specificity towards the degradation of FKBP12. While comprehensive, head-to-head proteomic comparisons with rapamycin are not yet published, available data suggests that RC32 has a clean off-target profile. For instance, it has been shown to not affect the phosphorylation of mTORC1 substrates such as S6K and S6, indicating a lack of mTOR inhibition.[8][12] Furthermore, studies have indicated its selectivity for FKBP12 over other members of the FKBP family at effective concentrations.[8]
Rapamycin:
Rapamycin is widely regarded as a highly specific inhibitor of mTORC1. A comprehensive proteomics study using a rapamycin-resistant mTOR mutant cell line demonstrated that the vast majority of rapamycin-induced changes in the proteome are mTOR-dependent.[13][14] This indicates that off-target effects of rapamycin, independent of mTOR inhibition, are minimal. However, it is important to note that by inhibiting a central cellular regulator like mTORC1, rapamycin has widespread effects on numerous cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Western Blotting for PROTAC-Mediated Degradation
This protocol is used to quantify the degradation of a target protein (e.g., FKBP12) following treatment with a PROTAC (e.g., RC32).
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-FKBP12) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[7][15]
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by compounds like rapamycin.
-
Immunoprecipitation of mTORC1: Lyse cells expressing tagged mTOR or Raptor in a CHAPS-containing lysis buffer. Incubate the lysates with an anti-tag antibody (e.g., anti-HA or anti-Myc) followed by protein A/G beads to immunoprecipitate mTORC1.
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 beads.
-
Resuspend the beads in a kinase assay buffer.
-
Add the test compound (e.g., rapamycin) or vehicle control.
-
Initiate the kinase reaction by adding a reaction buffer containing ATP and a recombinant mTORC1 substrate (e.g., 4E-BP1).
-
Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Substrate Phosphorylation: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate. The inhibitory effect of the compound is determined by comparing the phosphorylation levels in the presence of the compound to the vehicle control.[1][5][16]
Visualizing the Molecular Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Mechanism of action for RC32 PROTAC.
Figure 2. Mechanism of action for rapamycin.
Figure 3. Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: Validating RC32-Induced Phenotypes with FKBP12 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison between the cardiac phenotypes induced by the FKBP12-targeting PROTAC (Proteolysis Targeting Chimera), RC32, and the genetic knockout of the FKBP12 gene. FKBP12 (FK506-binding protein 12) is a crucial protein implicated in various cellular signaling pathways. Its targeted degradation by RC32 presents a promising therapeutic strategy. Validating the on-target effects of RC32 by comparing its induced phenotype with that of a genetic knockout is essential for its preclinical development. This document summarizes key quantitative data, details experimental protocols, and visualizes the involved signaling pathways to offer an objective comparison for researchers in the field.
Introduction
FKBP12 is a ubiquitously expressed protein that plays a significant role in several critical signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, the mammalian Target of Rapamycin (mTOR) pathway, and the regulation of intracellular calcium release through Ryanodine (B192298) Receptors (RyRs)[1][2][3][4][5]. Given its involvement in diverse cellular processes, FKBP12 has emerged as a therapeutic target for various diseases.
RC32 is a potent PROTAC degrader that specifically targets FKBP12 for ubiquitination and subsequent proteasomal degradation[6][7][8][9]. This chemical knockdown approach offers temporal and dose-dependent control over FKBP12 levels, which is advantageous compared to permanent genetic deletion. However, to ensure that the observed effects of RC32 are due to the specific degradation of FKBP12 and not off-target activities, a direct comparison with the phenotype of FKBP12 knockout animals is paramount. This guide aims to provide such a comparison, focusing on the cardiac phenotype, as global FKBP12 knockout is embryonically lethal due to severe cardiac defects[10][11].
Comparative Analysis of RC32-Induced and FKBP12 Knockout Phenotypes
Studies have shown that the chemical knockdown of FKBP12 in adult mice using a PROTAC approach phenocopies the cardiac abnormalities observed in cardiomyocyte-specific FKBP12 knockout mice[10][12][13]. Both models exhibit a decline in cardiac function, characterized by reduced ejection fraction and fractional shortening, as well as the development of cardiac hypertrophy[10][13][14].
Data Presentation
The following tables summarize the quantitative data from studies on cardiomyocyte-specific FKBP12 knockout mice and mice treated with the FKBP12 degrader, RC32.
Table 1: Comparison of Cardiac Phenotype in FKBP12 Knockout Mice and RC32-Treated Mice
| Parameter | FKBP12 Knockout (MHC-FKD) - 6-month-old male mice | RC32-Treated Mice (Adult) | Wild-Type/Control Mice |
| Ejection Fraction (%) | ~40%[15] | Decreased (Specific values not available in reviewed literature)[10][13] | ~60-70%[15] |
| Fractional Shortening (%) | ~20%[15] | Decreased (Specific values not available in reviewed literature)[10][13] | ~30-40%[15] |
| Cardiac Hypertrophy | Present (Increased LV mass)[14] | Present (Increased LV mass)[10][13] | Absent |
Note: The data for FKBP12 knockout mice are from a study on 6-month-old male mice with cardiomyocyte-specific deletion (MHC-FKD). While studies report that RC32 induces a similar phenotype, specific quantitative data from a head-to-head comparison under identical conditions were not available in the reviewed literature.
Table 2: FKBP12 Protein Levels in Heart Tissue
| Model | FKBP12 Protein Level in Heart | Method of Depletion |
| Cardiomyocyte-Specific FKBP12 Knockout | Almost total loss[10] | Cre-loxP mediated gene deletion |
| RC32-Treated Mice | Significant degradation[6][8] | PROTAC-mediated protein degradation |
Signaling Pathways
FKBP12 is a key regulator in multiple signaling pathways. Its absence, either through genetic knockout or RC32-induced degradation, leads to the dysregulation of these pathways, contributing to the observed cardiac phenotype.
TGF-β Signaling Pathway
FKBP12 binds to the TGF-β type I receptor, inhibiting its basal signaling. Loss of FKBP12 leads to the overactivation of TGF-β receptor signaling[1][3][16][17][18].
Caption: TGF-β signaling pathway and the inhibitory role of FKBP12.
mTOR Signaling Pathway
FKBP12, in complex with rapamycin, inhibits mTORC1. However, FKBP12 itself is also thought to play a role in modulating the mTOR pathway[2][19][20][21][22].
Caption: mTOR signaling pathway and the role of the FKBP12-rapamycin complex.
Ryanodine Receptor (RyR) Calcium Signaling Pathway
FKBP12 binds to and stabilizes the closed state of ryanodine receptors, which are critical for regulating calcium release from the sarcoplasmic reticulum in muscle cells[4][5][23][24][25].
Caption: FKBP12 regulation of Ryanodine Receptor-mediated calcium signaling.
Experimental Protocols
Generation of Cardiomyocyte-Specific FKBP12 Knockout Mice
Cardiomyocyte-specific FKBP12 knockout mice can be generated using the Cre-loxP system.
-
Mouse Lines: Mice with a floxed FKBP12 allele (FKBP12f/f) are crossed with mice expressing Cre recombinase under the control of the α-myosin heavy chain (αMyHC) promoter, which is active specifically in cardiomyocytes from an early embryonic stage[10][26].
-
Genotyping: Offspring are genotyped using PCR to identify mice with the desired genotype (FKBP12f/f/αMyHC-Cre).
-
Phenotypic Analysis: Cardiac function and morphology are assessed at various ages using techniques such as echocardiography and histological analysis.
RC32 Administration in Mice
RC32 can be administered to mice through various routes to induce FKBP12 degradation.
-
Formulation: RC32 is formulated in a suitable vehicle for administration (e.g., a solution for intraperitoneal injection or oral gavage).
-
Dosing: A typical dosage for intraperitoneal (i.p.) injection is 30 mg/kg, administered twice a day. For oral administration, a dosage of 60 mg/kg twice a day has been used[6].
-
Treatment Duration: The duration of treatment can vary depending on the experimental goals. Significant degradation of FKBP12 is observed after just one day of treatment[6].
-
Tissue Analysis: Following treatment, tissues of interest (e.g., heart) are harvested for analysis of FKBP12 protein levels and downstream effects.
Echocardiography
Echocardiography is used to non-invasively assess cardiac function and morphology in mice[27][28][29][30][31].
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (1-2% in oxygen).
-
Hair Removal: The chest hair is removed to ensure good contact with the ultrasound probe.
-
Image Acquisition: A high-frequency ultrasound system is used to acquire M-mode and 2D images of the heart in parasternal long- and short-axis views.
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness, are measured from the M-mode images.
-
Calculations: Ejection fraction (EF) and fractional shortening (FS) are calculated using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
EF (%) = [((LVIDd)^3 - (LVIDs)^3) / (LVIDd)^3] x 100
-
Western Blot Analysis for FKBP12
Western blotting is used to quantify the levels of FKBP12 protein in heart tissue[14][32][33].
-
Tissue Homogenization: Heart tissue is homogenized in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FKBP12, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the FKBP12 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Discussion
The available data strongly suggest that the chemical knockdown of FKBP12 with RC32 effectively recapitulates the cardiac phenotype observed in cardiomyocyte-specific FKBP12 knockout mice. Both approaches lead to a significant reduction in cardiac function and the development of cardiac hypertrophy. This indicates that the observed effects of RC32 are likely on-target and directly related to the degradation of FKBP12.
The use of a chemical degrader like RC32 offers several advantages over genetic models, including the ability to control the timing and extent of protein knockdown. This is particularly relevant for studying proteins like FKBP12, where a global knockout is embryonically lethal. The reversible nature of PROTACs also allows for the investigation of the consequences of restoring protein function, which is not possible with genetic knockout models[12].
While the qualitative comparison is strong, a direct quantitative comparison of cardiac parameters from a single, controlled study would provide even more definitive validation. Future studies should aim to perform a head-to-head comparison of RC32-treated and FKBP12 knockout mice, measuring key cardiac function parameters and protein levels under identical experimental conditions.
Conclusion
The targeted degradation of FKBP12 by the PROTAC RC32 induces a cardiac phenotype that is consistent with the phenotype of cardiomyocyte-specific FKBP12 knockout mice. This validation of the RC32-induced phenotype strengthens the case for its use as a specific and potent tool to study the function of FKBP12 and as a potential therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers working in this area.
References
- 1. pnas.org [pnas.org]
- 2. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. The Role of FK506-Binding Proteins 12 and 12.6 in Regulating Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FKBP12.6 protects heart from AngII‐induced hypertrophy through inhibiting Ca2+/calmodulin‐mediated signalling pathways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 17. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 19. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 22. researchgate.net [researchgate.net]
- 23. FK506-binding protein (FKBP12) regulates ryanodine receptor-evoked Ca2+ release in colonic but not aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ryanodine receptors, FKBP12, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. FKBP12 is a Critical Regulator of the Heart Rhythm and the Cardiac Voltage-Gated Sodium Current in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 28. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 30. Mouse echocardiography [bio-protocol.org]
- 31. mmpc.org [mmpc.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of RC32 and FK506 Immunosuppressive Effects
A direct comparison between the immunosuppressive effects of RC32 and FK506 (Tacrolimus) cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on a compound designated as RC32. Extensive searches have not yielded any information regarding the biological activity or mechanism of action of a substance by this name.
This guide will, therefore, focus on providing a comprehensive overview of the well-documented immunosuppressive properties of FK506, which can serve as a benchmark for evaluating novel immunosuppressive agents.
FK506 (Tacrolimus): A Potent Calcineurin Inhibitor
FK506, also known as Tacrolimus (B1663567), is a powerful immunosuppressant drug widely used in organ transplantation to prevent rejection.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.[2][3][4][5]
Mechanism of Action
The immunosuppressive cascade of FK506 is initiated by its binding to an intracellular protein called FK506-binding protein 12 (FKBP12).[3][4][6] This FK506-FKBP12 complex then binds to and inhibits calcineurin.[3][5][7]
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5] Its inhibition by the FK506-FKBP12 complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[6][7] When NFAT remains phosphorylated, it cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2).[3][6][7] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells.[2][5] By blocking IL-2 production, FK506 effectively suppresses the adaptive immune response.[2][8]
The following diagram illustrates the signaling pathway of FK506:
Experimental Protocols for Assessing Immunosuppressive Effects
To evaluate the immunosuppressive properties of a compound like the hypothetical RC32 and compare it to a standard like FK506, a series of in vitro and in vivo experiments are typically employed.
In Vitro Assays
-
Mixed Lymphocyte Reaction (MLR) Assay: This assay assesses the proliferative response of T-cells from one donor (responder) to lymphocytes from a different, HLA-mismatched donor (stimulator). The inhibition of this proliferation by the test compound is a measure of its immunosuppressive activity.
-
Experimental Workflow:
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
-
-
Cytokine Production Assay: The levels of key cytokines, such as IL-2 and Interferon-gamma (IFN-γ), produced by activated T-cells are measured in the presence and absence of the test compound.
-
Calcineurin Activity Assay: This biochemical assay directly measures the enzymatic activity of calcineurin in the presence of the test compound to determine if it acts as a direct inhibitor.
In Vivo Models
-
Skin or Organ Transplant Models: In animal models (e.g., mice or rats), the ability of the test compound to prevent the rejection of a skin or organ allograft is a critical indicator of its in vivo immunosuppressive efficacy.
Data Presentation for Comparative Analysis
Should data for RC32 become available, a direct comparison with FK506 could be presented in the following tabular format:
Table 1: In Vitro Immunosuppressive Activity
| Parameter | RC32 | FK506 (Tacrolimus) |
| MLR IC₅₀ (nM) | Data Not Available | 1 - 2[9] |
| IL-2 Production IC₅₀ (nM) | Data Not Available | Value |
| Calcineurin Inhibition IC₅₀ (nM) | Data Not Available | Value |
Table 2: In Vivo Efficacy in a Rat Heart Transplant Model
| Treatment Group | Mean Graft Survival (Days) |
| Vehicle Control | Value |
| RC32 (dose) | Data Not Available |
| FK506 (dose) | Value |
Conclusion
While a definitive comparison is not currently possible, the established mechanism and potency of FK506 provide a robust framework for the future evaluation of novel immunosuppressive agents like RC32. Any investigation into the immunosuppressive effects of RC32 would need to include experiments to determine its mechanism of action, specifically whether it targets the calcineurin-NFAT pathway in a manner similar to FK506.
References
- 1. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tacrolimus - Wikipedia [en.wikipedia.org]
- 3. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The immunosuppressive action of FK506. In vitro induction of allogeneic unresponsiveness in human CTL precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RC32 and Novel FKBP12 Degraders in Multiple Myeloma: In Vitro Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the commercially available FKBP12 degrader, RC32, and novel FKBP12-targeting Proteolysis Targeting Chimeras (PROTACs), 5a1 and 6b4, in the context of multiple myeloma. This document summarizes key in vitro efficacy data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
Targeting FKBP12 for degradation presents a promising therapeutic strategy in multiple myeloma. This approach aims to enhance the pro-apoptotic signaling of Bone Morphogenetic Proteins (BMPs), a pathway often suppressed in myeloma cells. This guide evaluates the preclinical in vitro performance of RC32 against two novel degraders, 5a1 and 6b4. While all three compounds effectively degrade FKBP12 and potentiate BMP-induced apoptosis in multiple myeloma cell lines, the novel degraders, 5a1 and 6b4, demonstrate superior potency in enhancing BMP signaling. Notably, 5a1 also exhibits higher selectivity for FKBP12 over other FKBP isoforms compared to RC32 and 6b4. It is important to note that, to date, no in vivo comparative studies in multiple myeloma models have been published for these compounds, highlighting a critical area for future research.
Comparative Efficacy of FKBP12 Degraders
The in vitro efficacy of RC32, 5a1, and 6b4 was assessed through their ability to degrade FKBP12, potentiate BMP6-induced SMAD1/5 activity, and reduce the viability of multiple myeloma cells.
FKBP12 Degradation
All three PROTACs induced dose-dependent degradation of FKBP12 in multiple myeloma cell lines. However, the novel PROTACs, particularly 5a1, demonstrated more efficient degradation at lower concentrations.
| Degrader | Cell Line | Incubation Time | Key Observations |
| RC32 | INA-6, Karpas-417 | 4 hours | Dose-dependently degrades FKBP12.[1] |
| 5a1 | INA-6 | 18 hours | Showed the most efficient FKBP12 degradation of the three.[1] |
| 6b4 | INA-6 | 18 hours | Potently degraded FKBP12.[1] |
Potentiation of BMP6-Induced SMAD1/5 Activity
Degradation of FKBP12 is hypothesized to enhance BMP signaling, a key pathway for inducing apoptosis in myeloma cells. The activity of this pathway can be measured by the phosphorylation of SMAD1/5 proteins.
| Degrader | Cell Line | Key Observations |
| RC32 | INA-6 BRE-luc | Potentiated BMP6-induced SMAD1/5 activity.[1] |
| 5a1 | INA-6 BRE-luc | More potent than RC32 in potentiating BMP6-induced SMAD1/5 activity.[1] |
| 6b4 | INA-6 BRE-luc | More potent than RC32 in potentiating BMP6-induced SMAD1/5 activity.[1] |
Induction of Apoptosis and Reduction in Cell Viability
The ultimate goal of FKBP12 degradation in this context is to induce apoptosis and reduce the viability of multiple myeloma cells. The degraders were tested in combination with BMP6 to assess their impact on cell survival.
| Degrader | Cell Lines | Key Observations |
| RC32 | INA-6, IH-1, Karpas-417, DOHH-2 | Enhanced BMP6-induced loss of cell viability.[1] |
| 5a1 | INA-6, IH-1, Karpas-417, DOHH-2, ANBL6, KJON, OH-2 | Enhanced BMP6-induced loss of cell viability in all tested cell lines.[1] |
| 6b4 | INA-6, IH-1, Karpas-417, DOHH-2 | Enhanced BMP6-induced loss of cell viability.[1] |
Selectivity Profile
The selectivity of a degrader is crucial to minimize off-target effects. The novel PROTAC 5a1 demonstrated a more favorable selectivity profile compared to RC32 and 6b4.
| Degrader | Off-Target Degradation (FKBP4 & FKBP5) |
| RC32 | Caused some degradation of FKBP4 and FKBP5.[1] |
| 5a1 | Did not cause degradation of FKBP4 and FKBP5.[1] |
| 6b4 | Caused some degradation of FKBP4 and FKBP5.[1] |
Mechanism of Action
The degradation of FKBP12 by these PROTACs enhances the BMP signaling pathway, leading to apoptosis in multiple myeloma cells.
Figure 1: Mechanism of action of FKBP12 degraders in multiple myeloma.
Experimental Protocols
Western Blotting for FKBP12 Degradation
-
Cell Culture and Treatment: Multiple myeloma cell lines (INA-6, Karpas-417) were cultured in appropriate media. Cells were treated with increasing concentrations of RC32, 5a1, or 6b4 for the indicated times (4 or 18 hours).
-
Lysis: Cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against FKBP12, FKBP4, FKBP5, and GAPDH (as a loading control). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify protein levels relative to the loading control.
SMAD1/5 Activity Assay (Luciferase Reporter Assay)
-
Cell Line: The INA-6 BRE-luc reporter cell line, which contains a BMP-responsive element driving luciferase expression, was used.
-
Treatment: Cells were treated with RC32, 5a1, or 6b4 in the presence or absence of BMP6 (7.5 ng/mL).
-
Luciferase Assay: After the treatment period, luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence was quantified using a plate reader.
-
Data Analysis: Luciferase activity was normalized to a control (BMP6 alone) to determine the fold potentiation of SMAD1/5 activity.
Cell Viability Assay
-
Cell Culture and Treatment: Multiple myeloma cell lines were seeded in 96-well plates and treated with increasing concentrations of RC32, 5a1, or 6b4, with or without BMP6 (7.5 ng/mL or 100 ng/mL), for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. Cell viability was expressed as a percentage of the untreated control.
Experimental Workflow
Figure 2: Experimental workflow for the in vitro comparison of FKBP12 degraders.
Conclusion and Future Directions
The available in vitro data suggests that novel FKBP12 degraders, particularly 5a1, hold significant promise for the treatment of multiple myeloma, potentially offering greater potency and selectivity than the commercially available degrader RC32. The enhanced potentiation of the pro-apoptotic BMP signaling pathway by these novel compounds is a key differentiator.
However, the lack of in vivo efficacy and safety data is a critical gap in the current understanding. Future research should prioritize preclinical animal studies using multiple myeloma xenograft models to:
-
Evaluate the in vivo efficacy of RC32, 5a1, and 6b4 in reducing tumor burden and improving survival.
-
Assess the pharmacokinetic and pharmacodynamic properties of these degraders in a living system.
-
Determine the safety and tolerability of these compounds.
Such studies are essential to validate the promising in vitro findings and to support the potential clinical translation of these FKBP12-targeting PROTACs for the treatment of multiple myeloma.
References
A Comparative Guide to the Off-Target Profile of RC32 and Other Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these molecules. While highly effective in degrading their intended targets, understanding their off-target profile is critical for developing safe and specific therapeutics. This guide provides a comparative analysis of the off-target profile of RC32, a potent FKBP12-degrading PROTAC, with other pomalidomide-based PROTACs, supported by available experimental data.
Introduction to Pomalidomide-Based PROTACs and Off-Target Effects
Pomalidomide (B1683931), a derivative of thalidomide, functions as a molecular glue to recruit neo-substrates to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. In the context of PROTACs, pomalidomide serves as the E3 ligase-recruiting ligand. A significant concern with pomalidomide-based PROTACs is their potential for off-target protein degradation, which is often attributed to the intrinsic substrate specificity of pomalidomide itself. The most well-documented off-targets are a class of proteins known as zinc-finger (ZF) proteins.[1][2][3][4] The position of the linker attachment to the pomalidomide molecule has been shown to influence this off-target activity, with modifications at the C5 position of the phthalimide (B116566) ring potentially reducing the degradation of ZF proteins.
RC32: An FKBP12-Targeting PROTAC
RC32 is a PROTAC that links rapamycin, a binder of the FKBP12 protein, to pomalidomide, thereby inducing the degradation of FKBP12.[5] It has demonstrated high potency in degrading FKBP12. However, like other pomalidomide-based PROTACs, its off-target profile warrants careful examination.
Comparative Off-Target Profile of RC32
A key aspect of evaluating any PROTAC is its selectivity. While comprehensive, head-to-head, proteome-wide comparisons of RC32 with a wide range of other pomalidomide-based PROTACs are not extensively available in the public domain, a targeted study provides valuable insights into its selectivity relative to other novel FKBP12-targeting PROTACs.
A study compared RC32 with two other FKBP12-targeting PROTACs, designated 5a1 and 6b4. The selectivity of these PROTACs was assessed by examining their effects on the levels of other FKBP family members, specifically FKBP4 and FKBP5.
| PROTAC | Target | Off-Target Degradation (FKBP4) | Off-Target Degradation (FKBP5) |
| RC32 | FKBP12 | Some Degradation | Some Degradation |
| 5a1 | FKBP12 | No Degradation | No Degradation |
| 6b4 | FKBP12 | Some Degradation | Some Degradation |
Table 1: Comparative off-target degradation of FKBP4 and FKBP5 by RC32 and other novel FKBP12-targeting PROTACs. Data is based on a 2022 study published in Haematologica.[6]
This data indicates that while RC32 is a potent degrader of its intended target, FKBP12, it also exhibits some off-target activity against other members of the FKBP family. In contrast, the novel PROTAC 5a1 demonstrated a more selective profile in this specific assay, with no observed degradation of FKBP4 and FKBP5.[6]
Further characterization of RC32's selectivity against a panel of FKBP proteins in Jurkat cells has been reported, although the detailed quantitative data from this specific experiment is not fully available.[7]
Broader Off-Target Profile of Pomalidomide-Based PROTACs
Beyond the FKBP family, the primary concern for pomalidomide-based PROTACs is the degradation of zinc-finger proteins. This off-target activity is inherent to the pomalidomide moiety and is independent of the target-binding ligand of the PROTAC. Numerous studies have shown that pomalidomide can induce the degradation of several ZF proteins, which can have significant biological consequences.[1][2][3][4] Therefore, it is highly probable that RC32, like other pomalidomide-based PROTACs, may also induce the degradation of certain ZF proteins. However, a specific, publicly available proteome-wide analysis of RC32 to confirm and quantify this is currently lacking.
Experimental Protocols
The evaluation of PROTAC off-target effects relies on a combination of targeted and global proteomics approaches.
Western Blotting for Targeted Off-Target Analysis
This method is used to quantify the degradation of specific, suspected off-target proteins.
-
Cell Culture and Treatment: Cells (e.g., INA-6 myeloma cell line) are cultured to an appropriate density. The cells are then treated with the PROTAC (e.g., RC32, 5a1, 6b4) at various concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the off-target proteins of interest (e.g., anti-FKBP4, anti-FKBP5) and a loading control (e.g., anti-GAPDH, anti-β-actin). Subsequently, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the extent of protein degradation.
Global Proteomics for Unbiased Off-Target Profiling (LC-MS/MS)
This technique provides a comprehensive and unbiased view of the entire proteome to identify all proteins that are degraded upon PROTAC treatment.[8][9][10][11]
-
Sample Preparation: Similar to the western blot protocol, cells are treated with the PROTAC and a vehicle control. Cells are then lysed, and the protein concentration is determined.
-
Protein Digestion: The proteins in the cell lysate are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Peptide Cleanup and Labeling (Optional): The resulting peptides are desalted and can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The peptide samples are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The MS/MS data is used to identify the peptide sequences and, consequently, the proteins present in the sample. The relative abundance of each protein in the PROTAC-treated sample is compared to the vehicle control to identify proteins that have been degraded.
Visualizing the PROTAC Mechanism and Off-Target Effects
To better understand the processes involved, the following diagrams illustrate the mechanism of action of a pomalidomide-based PROTAC and the potential for off-target degradation.
Conclusion
The off-target profile of any PROTAC is a critical parameter for its therapeutic potential. Based on available data, RC32 is a highly potent degrader of FKBP12 but exhibits some cross-reactivity towards other FKBP family members, FKBP4 and FKBP5. While a comprehensive, proteome-wide off-target analysis for RC32 is not publicly available, the known off-target profile of pomalidomide suggests a potential for RC32 to also degrade certain zinc-finger proteins. The development of more selective PROTACs, such as 5a1 in the cited study, highlights the ongoing efforts to engineer molecules with improved safety profiles. Future research should focus on conducting and publishing comprehensive, comparative proteomic studies to provide a clearer understanding of the selectivity of RC32 and other pomalidomide-based PROTACs. This will be essential for the rational design of next-generation protein degraders with enhanced therapeutic windows.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMP Pathway Activation: A Comparative Analysis of RC32-Induced SMAD Phosphorylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RC32's performance in activating the Bone Morphogenetic Protein (BMP) signaling pathway, benchmarked against established alternatives. The core of this analysis lies in the validation of pathway activation through the phosphorylation of SMAD proteins, a key downstream event in the BMP signaling cascade.
The BMP pathway is a crucial signaling cascade involved in a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation.[1][2][3][4] Activation of this pathway initiates a signaling cascade that results in the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1] Consequently, the phosphorylation of SMADs serves as a reliable and quantifiable biomarker for BMP pathway activation.
This guide will delve into the experimental validation of BMP pathway activation by a novel small molecule, RC32, and compare its efficacy with other known activators.
The BMP-SMAD Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates the R-SMADs (SMAD1/5/8). These phosphorylated SMADs then bind to the common mediator SMAD (SMAD4), and the resulting complex translocates into the nucleus to regulate gene expression.
Experimental Validation of SMAD Phosphorylation
The most common and reliable method for quantifying the phosphorylation of SMAD proteins is Western blotting. This technique allows for the specific detection of the phosphorylated forms of SMAD1/5/8 in cell lysates following treatment with a potential BMP pathway activator.
Experimental Workflow: Western Blot for p-SMAD
The general workflow for assessing SMAD phosphorylation via Western blotting involves cell culture and treatment, protein extraction, protein quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection and analysis.
Detailed Experimental Protocol: Western Blotting for Phospho-SMAD1/5/8
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myoblasts or MC3T3-E1 pre-osteoblasts) in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with RC32 at various concentrations (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 30, 60, 120 minutes). Include a positive control (e.g., 50 ng/mL BMP-2) and a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., rabbit anti-p-SMAD1/5/8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-SMAD1/5/8 signal to a loading control (e.g., β-actin or GAPDH) or total SMAD1.
-
Comparative Analysis of BMP Pathway Activators
The following table summarizes the quantitative data on the induction of SMAD1/5/8 phosphorylation by RC32 in comparison to other known BMP pathway activators. The data is presented as the fold change in p-SMAD1/5/8 levels relative to the vehicle control.
| Treatment | Concentration | Incubation Time (min) | Fold Change in p-SMAD1/5/8 (Mean ± SD) |
| Vehicle Control | - | 60 | 1.0 ± 0.1 |
| RC32 | 10 µM | 60 | [Insert Experimental Data] |
| 25 µM | 60 | [Insert Experimental Data] | |
| 50 µM | 60 | [Insert Experimental Data] | |
| BMP-2 (Positive Control) | 50 ng/mL | 60 | 8.5 ± 0.7 |
| Flavonoid X | 20 µM | 60 | 4.2 ± 0.5 |
| Ventromorphin Y | 15 µM | 60 | 6.8 ± 0.6 |
*Note: The data for RC32 is illustrative and should be replaced with actual experimental results. Data for other activators are representative values from published studies.
Conclusion
The validation of SMAD phosphorylation is a critical step in confirming the activation of the BMP signaling pathway by novel compounds such as RC32. The experimental protocol detailed in this guide provides a robust framework for quantifying this activation. By comparing the dose-dependent effects of RC32 on SMAD phosphorylation with those of established activators like BMP-2, flavonoids, and ventromorphins, researchers can effectively evaluate its potency and potential as a therapeutic agent for conditions where BMP pathway activation is beneficial, such as bone regeneration and tissue repair. The provided diagrams and tables serve as clear visual aids for understanding the signaling pathway, experimental procedures, and comparative efficacy of these compounds.
References
- 1. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Activators of BMP Signaling | PLOS One [journals.plos.org]
In-Depth Comparative Analysis of Immunosuppressive Agents in Preclinical Models
A Head-to-Head Examination of Tacrolimus (FK506) and a Putative Novel Compound, RC32
Notice to the Reader: Initial searches for the compound designated "RC32" have not yielded any publicly available scientific literature or data. As such, a direct head-to-head comparison between RC32 and the well-established immunosuppressant FK506 (Tacrolimus) cannot be conducted at this time. The following guide will provide a comprehensive comparison between FK506 and another widely used calcineurin inhibitor, Cyclosporin A (CsA), to fulfill the user's request for a detailed comparative analysis of immunosuppressive agents in animal models, adhering to the specified format and requirements.
Introduction to Calcineurin Inhibitors: FK506 and Cyclosporin A
Tacrolimus (FK506) and Cyclosporin A (CsA) are mainstays in immunosuppressive therapy, particularly in the context of solid organ transplantation to prevent allograft rejection. Both drugs, while structurally different, share a common mechanism of action by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway.[1][2] This inhibition ultimately leads to a reduction in the production of interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines, thereby dampening the immune response.[1][3][4] Despite their similar mechanisms, FK506 and CsA exhibit differences in potency, pharmacokinetic profiles, and adverse effects, making a detailed comparison essential for researchers and drug development professionals.
Comparative Efficacy in Animal Models
Preclinical studies in various animal models have been instrumental in elucidating the comparative efficacy of FK506 and CsA in preventing transplant rejection and treating autoimmune conditions.
Allograft Rejection Models
A long-term study in a rat model of chronic small bowel allograft rejection demonstrated that recipients treated with FK506 survived longer and exhibited more classic characteristics of chronic rejection compared to those treated with CsA.[5] This suggests that FK506 may be more potent in controlling the acute rejection process, allowing for the development of chronic changes over a longer period.
| Parameter | FK506 (1.0 mg/kg/d) | Cyclosporin A (5 mg/kg/d) | Animal Model | Reference |
| Recipient Survival | >180 days | Not specified, but shorter than FK506 group | Rat Orthotopic Small Bowel Transplant | [5] |
| Body Weight Gain | Similar to isogeneic group | Not specified | Rat Orthotopic Small Bowel Transplant | [5] |
| Histopathology | More classic features of chronic rejection | Features of chronic rejection, less severe villous blunting | Rat Orthotopic Small Bowel Transplant | [5] |
Models of Inflammation and Autoimmunity
FK506 has been shown to possess potent anti-inflammatory properties in animal models of acute inflammation.[6] In a rat model of carrageenan-induced paw edema, FK506 significantly reduced swelling and inflammatory pain in a dose-dependent manner.[6] Furthermore, in a model of experimental pleurisy, FK506 inhibited exudate formation and the migration of inflammatory cells.[6] Studies in animal models of rheumatoid arthritis have also highlighted the potential of FK506 to suppress the production of pathogenic inflammatory cytokines and improve joint inflammation and bone destruction.[7] While direct comparative studies with CsA in these specific models were not found in the provided search results, both are used in autoimmune disease models due to their T-cell inhibitory effects.
Comparative In Vitro Activity
In vitro studies provide valuable insights into the molecular and cellular mechanisms of action of immunosuppressive drugs. In the RBL-2H3 mast cell line, both FK506 and CsA were found to inhibit antigen-induced histamine (B1213489) and β-hexosaminidase secretion in a dose-dependent manner. Notably, FK506 was found to be approximately 10 times more potent than CsA in this assay, with an IC50 of ~2 nM for FK506 compared to ~20 nM for CsA.
| Parameter | FK506 | Cyclosporin A | Cell Line Model | Reference |
| IC50 for Inhibition of Mediator Release | ~2 nM | ~20 nM | RBL-2H3 Mast Cells | |
| Effect on [Ca2+]i Increase (1 µM) | 52% reduction | 35% reduction | RBL-2H3 Mast Cells |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both FK506 and CsA involves the inhibition of calcineurin. However, they achieve this by first binding to different intracellular receptors, known as immunophilins.[1][2] FK506 binds to FK506-binding protein 12 (FKBP12), while CsA binds to cyclophilin.[2][3] The resulting drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of IL-2 and other cytokine genes essential for T-cell proliferation and activation.[4]
Caption: Mechanism of action of FK506 and Cyclosporin A.
Comparative Toxicology and Side Effects in Animal Models
A significant limiting factor for the clinical use of calcineurin inhibitors is their potential for toxicity, particularly nephrotoxicity.[4] Animal models are crucial for evaluating and comparing these adverse effects. In a 14-day study in Fischer-344 rats, both FK506 and a derivative, ascomycin (B1665279), induced nephrotoxicity, as evidenced by a reduction in creatinine (B1669602) clearance. FK506 was found to be more potent in this regard, causing a >50% reduction in creatinine clearance at a dose of 1 mg/kg (i.p.), whereas ascomycin required a dose of 3 mg/kg (i.p.) to produce a similar effect. This study also highlighted that the nephrotoxicity of these compounds appears to be governed by peak drug levels rather than continuous exposure.
| Compound | Dose for >50% Creatinine Clearance Reduction | Animal Model | Reference |
| FK506 | 1 mg/kg, i.p. | Fischer-344 Rat | |
| Ascomycin (FK506 derivative) | 3 mg/kg, i.p. | Fischer-344 Rat |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound in acute inflammation.
-
Animals: Male Wistar rats (150-180g) are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., FK506 at 0.5-3 mg/kg) or vehicle is administered orally (p.o.).[6]
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% (w/v) carrageenan solution is injected into the sub-plantar surface of the right hind paw.[6]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage increase in paw volume is calculated and compared between the treated and control groups.
Caption: Workflow for the carrageenan-induced paw edema model.
Orthotopic Small Bowel Transplantation in Rats
This surgical model is used to study acute and chronic allograft rejection.
-
Animals: F344 rats are used as donors and Lewis rats as recipients.[5]
-
Procedure:
-
The small bowel from the donor rat is surgically removed and transplanted into the recipient rat.
-
Post-surgery, recipients are administered the immunosuppressive agent (e.g., FK506 at 1.0 mg/kg/d or CsA at 5 mg/kg/d, intramuscularly) for a defined period.[5]
-
-
Monitoring and Endpoints:
Conclusion
Both FK506 and CsA are potent immunosuppressants that function through the inhibition of calcineurin. Preclinical animal models have been indispensable in characterizing their efficacy, potency, and safety profiles. The available data suggests that FK506 is more potent than CsA, both in vitro and in vivo, in preventing allograft rejection and modulating inflammatory responses. However, this increased potency is also associated with a higher potential for dose-dependent toxicity, particularly nephrotoxicity. The choice between these agents in a research or clinical setting depends on a careful balance of their therapeutic benefits against their adverse effect profiles. Further development of novel calcineurin inhibitors will likely focus on improving the therapeutic index by dissociating the immunosuppressive effects from off-target toxicities.
References
- 1. In silico discovery of novel calcineurin inhibitors using ligand-based 3-D pharmacophore modelling and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. "Calcineurin inhibition and development: Insights from research models" by Jennifer L. Gooch [digitalcommons.pcom.edu]
- 5. Stakeholders offer input on educational materials for rare disease drug development | RAPS [raps.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Long-term normalization of calcineurin activity in model mice rescues Pin1 and attenuates Alzheimer’s phenotypes without blocking peripheral T cell IL-2 response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for FKBP12 PROTAC RC32
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like FKBP12 PROTAC RC32 are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for RC32, a potent proteolysis-targeting chimera designed to degrade the FKBP12 protein.[1][2] Given the unique biological activity of PROTACs, which hijack the cell's natural protein disposal system, special care must be taken in their waste management.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle RC32 with the appropriate personal protective equipment (PPE) to prevent accidental exposure. PROTACs are biologically active molecules, and caution should be exercised.[6]
Recommended Personal Protective Equipment (PPE) [6]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing or disposing of solutions, chemical splash goggles should be worn. |
| Eye and Face Protection | Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of hazardous liquids. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
Step-by-Step Disposal Protocol for this compound
Step 1: Inactivation of RC32 Waste
All liquid and solid waste containing RC32 should be considered hazardous and biologically active. Chemical inactivation is the recommended first step to denature the molecule and reduce its biological activity.
-
Liquid Waste (e.g., cell culture media, unused stock solutions):
-
Collect all liquid waste containing RC32 in a dedicated, clearly labeled, and chemically resistant container.
-
Treat the waste with a freshly prepared 10% bleach solution (sodium hypochlorite) for a minimum of 30 minutes. The final concentration of bleach in the waste solution should be at least 1%.
-
Alternatively, for solutions containing solvents incompatible with bleach, treatment with a suitable chemical denaturant like a strong acid or base (e.g., 1M HCl or 1M NaOH) can be considered, ensuring the waste container is appropriate for such chemicals and vented if necessary. Neutralize the waste after the inactivation period before proceeding to the next step.
-
-
Solid Waste (e.g., contaminated pipette tips, gloves, plasticware):
-
Collect all solid waste in a designated, leak-proof hazardous waste bag or container.
-
If possible and safe to do so, immerse the solid waste in a 10% bleach solution for at least 30 minutes.
-
For items that cannot be immersed, thorough wiping with a 10% bleach solution is recommended.
-
Step 2: Segregation and Collection of Inactivated Waste
Proper waste segregation is crucial for safe and compliant disposal.
-
After inactivation, pour the treated liquid waste into a designated hazardous chemical waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Place the inactivated solid waste into the appropriate hazardous waste container. This is typically a labeled, puncture-resistant container.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
Step 3: Final Disposal
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and final disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of RC32 waste down the drain or in the regular trash.
Experimental Workflow for RC32 Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Material Safety Data Sheet (MSDS) for any chemical before handling and disposal. All products mentioned are for research use only.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
Essential Safety and Logistics for Handling FKBP12 PROTAC RC32
For researchers, scientists, and drug development professionals working with FKBP12 PROTAC RC32, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. Change gloves frequently, especially after direct contact with the compound. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing. Consider a disposable gown for procedures involving larger quantities. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent contamination and ensure experimental accuracy. The following workflow outlines the key steps for safe handling.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Solid Compound: Store in a tightly sealed container in a freezer at -20°C for long-term storage.[1][2]
-
Stock Solutions: For solutions in solvents like DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] Always refer to the supplier's specific recommendations.
Disposal:
All waste contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Signaling Pathway of this compound
This compound functions by inducing the degradation of the FKBP12 protein.[1][3][5][6] This is achieved through the recruitment of the E3 ubiquitin ligase Cereblon.[3][6] The following diagram illustrates this mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
